molecular formula C8H5Cl2FO B1308642 1-(3,5-Dichloro-2-fluorophenyl)ethanone CAS No. 480438-93-5

1-(3,5-Dichloro-2-fluorophenyl)ethanone

Cat. No.: B1308642
CAS No.: 480438-93-5
M. Wt: 207.03 g/mol
InChI Key: LVVYERCKCGWONQ-UHFFFAOYSA-N
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Description

1-(3,5-Dichloro-2-fluorophenyl)ethanone (CAS 480438-93-5) is a high-value aromatic ketone serving as a versatile building block in organic synthesis and pharmaceutical development. With a molecular formula of C₈H₅Cl₂FO and a molecular weight of 207.03 g/mol, this compound is characterized by its reactive carbonyl group and a halogenated aromatic ring containing both chlorine and fluorine atoms . This specific structure makes it a critical intermediate in the research and development of targeted therapeutics, most notably as a key precursor in the synthesis of kinase inhibitors for cancer treatment . The presence of halogens on the phenyl ring is known to enhance the metabolic stability and binding affinity of bioactive molecules, making this compound particularly valuable for constructing candidates with improved pharmacological properties . Beyond pharmaceuticals, its reactive sites allow for further functionalization, making it a useful intermediate in the development of specialty agrochemicals and other bioactive molecules . The compound should be stored at 2-8°C in a dry environment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dichloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVYERCKCGWONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402840
Record name 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-93-5
Record name 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Analysis of 1-(3,5-Dichloro-2-fluorophenyl)ethanone and its Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific databases and chemical catalogs, no publicly available technical data, including a CAS number, experimental protocols, or biological activity, could be located for the specific compound 1-(3,5-Dichloro-2-fluorophenyl)ethanone .

However, significant data is available for the structurally related compound, 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone . This technical guide provides an in-depth overview of this analogue, which may serve as a valuable reference point for research and development activities.

Section 1: Physicochemical Properties of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

This section summarizes the key chemical and physical properties of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone.

PropertyValueSource
CAS Number 1190865-44-1[1][2][3][4][5]
Molecular Formula C₈H₂Cl₂F₄O[1]
Molecular Weight 261.00 g/mol [1]
IUPAC Name 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone[1]
Synonyms 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-one[1][2]
Appearance Colorless oil[6]

Section 2: Synthesis of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

A documented synthesis route for 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone involves the reaction of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone with potassium fluoride in the presence of a phase transfer catalyst.[6]

Experimental Protocol:

Materials:

  • 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (1.0 g, 3.6 mmol)

  • Sulfolane (3 ml)

  • Dry potassium fluoride (0.35 g, 4.32 mmol)

  • Tetraphenylphosphonium bromide (0.015 g, 0.036 mmol)

  • Heptane (for chromatography)

  • Silica gel (for chromatography)

Procedure:

  • A solution of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone in sulfolane is prepared.

  • Dry potassium fluoride and tetraphenylphosphonium bromide are added to the solution.

  • The reaction mixture is stirred at 160 °C for 5 hours.

  • The mixture is then distilled under reduced pressure.

  • The resulting fractions containing the product are further purified using silica gel chromatography, with heptane as the eluent.

  • This process yields 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone as a colorless oil.[6]

Synthesis Workflow Diagram:

Synthesis_Workflow reactant1 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone reaction Reaction @ 160°C, 5h reactant1->reaction reactant2 Potassium Fluoride reactant2->reaction catalyst Tetraphenylphosphonium Bromide catalyst->reaction solvent Sulfolane solvent->reaction distillation Distillation reaction->distillation chromatography Silica Gel Chromatography (Heptane) distillation->chromatography product 1-(3,5-Dichloro-4-fluorophenyl) -2,2,2-trifluoroethanone chromatography->product

Synthesis of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone.

Section 3: Biological and Industrial Significance

1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone is a significant intermediate in the manufacturing of pesticides.[3] Specifically, it is a precursor in the synthesis of isoxazoline-substituted benzamides, which are known for their pesticidal activity.[6][7] One notable end product is Sarolaner, a veterinary drug.[3]

Section 4: Safety and Hazard Information

The following table summarizes the GHS hazard classifications for 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone.

Hazard ClassGHS Classification
Acute Toxicity, Oral Warning (Harmful if swallowed)
Aspiration Hazard Danger (May be fatal if swallowed and enters airways)
Skin Corrosion/Irritation Warning (Causes skin irritation)
Hazardous to the Aquatic Environment, Long-term Hazard Toxic to aquatic life with long lasting effects

Data sourced from aggregated GHS information.[1]

Researchers and laboratory personnel should handle this compound with appropriate personal protective equipment and adhere to all relevant safety protocols.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-Dichloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral analysis of the chemical intermediate 1-(3,5-Dichloro-2-fluorophenyl)ethanone. Due to the limited availability of direct experimental data for this specific compound, this guide also presents information on closely related analogues and computational predictions to offer a thorough understanding. All quantitative data is summarized in structured tables, and a detailed, analogous experimental protocol for its synthesis is provided. This document aims to be a valuable resource for professionals in the fields of chemical research and drug development.

Introduction

This compound is a halogenated aromatic ketone. Such compounds are frequently utilized as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The specific arrangement of the chloro and fluoro substituents on the phenyl ring can significantly influence the reactivity of the molecule and the properties of the final products. A thorough understanding of its physicochemical characteristics is therefore essential for its effective application in synthetic chemistry.

Physicochemical Properties

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₅Cl₂FO-
Molecular Weight 207.03 g/mol Calculated
Physical Form Solid or liquidAnalogous Compound[1]
Storage Temperature Room temperature, sealed in dry conditionsAnalogous Compound[1]

Note: The physical form and storage temperature are based on the analogous compound 1-(2,4-Dichloro-5-fluorophenyl)ethanone and should be considered as an estimation.

Synthesis

An established experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a viable synthetic route can be proposed based on the well-established Friedel-Crafts acylation reaction. The logical precursor for this synthesis is 1,3-dichloro-2-fluorobenzene.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The primary proposed method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene with an acetylating agent such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product A 1,3-Dichloro-2-fluorobenzene D This compound A->D Acylation B Acetyl Chloride / Acetic Anhydride B->D C Aluminum Chloride (AlCl3) C->D

Caption: Proposed Friedel-Crafts acylation pathway for the synthesis of this compound.

Analogous Experimental Protocol

The following is a detailed, analogous experimental protocol for a Friedel-Crafts acylation reaction, which can be adapted for the synthesis of the target molecule. This protocol is based on standard procedures for the acylation of aromatic compounds.[2]

Materials:

  • 1,3-Dichloro-2-fluorobenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride (or acetic anhydride) to the stirred suspension via a dropping funnel.

  • After the addition is complete, add 1,3-dichloro-2-fluorobenzene dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Once the addition of the substrate is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for several hours, or until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure.

G A Setup Reaction Vessel with AlCl3 and DCM B Cool to 0-5 °C A->B C Add Acetylating Agent B->C D Add 1,3-Dichloro-2-fluorobenzene C->D E React at Room Temperature D->E F Quench with Ice and HCl E->F G Workup and Extraction F->G H Purification G->H I Final Product H->I

References

Spectroscopic Characterization of 1-(3,5-Dichloro-2-fluorophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide outlines the expected spectroscopic characteristics and provides generalized experimental protocols for the analysis of 1-(3,5-Dichloro-2-fluorophenyl)ethanone. Despite a comprehensive search of available scientific databases and patent literature, specific experimental spectroscopic data (NMR, IR, MS) for this compound is not publicly available at this time. This guide, therefore, serves as a predictive and methodological resource for researchers working with this and structurally related compounds.

Predicted Spectroscopic Data

In the absence of experimental data, the following section details the anticipated spectroscopic features of this compound based on the analysis of similar chloro-fluoro-acetophenones and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected NMR spectra for this compound are described below. The exact chemical shifts and coupling constants would need to be determined empirically.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region and one signal for the methyl group.

  • Aromatic Protons: Two doublets are anticipated in the range of δ 7.0-8.0 ppm. The proton at position 6 (adjacent to the fluorine) and the proton at position 4 will show coupling to each other (typically a meta-coupling, J ≈ 2-3 Hz). Further coupling to the fluorine atom at position 2 is also expected, which will result in doublets of doublets.

  • Methyl Protons: A singlet corresponding to the three protons of the acetyl methyl group is expected around δ 2.1-2.6 ppm.

¹³C NMR: The carbon NMR spectrum will display signals for the eight distinct carbon atoms.

  • Carbonyl Carbon: A signal for the ketone carbonyl group is expected in the range of δ 190-200 ppm.[1]

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. The other carbons will show smaller couplings to the fluorine atom. The carbons bonded to chlorine will also have characteristic chemical shifts.

  • Methyl Carbon: The methyl carbon of the acetyl group is expected to have a signal in the range of δ 25-30 ppm.

¹⁹F NMR: A single resonance is expected for the fluorine atom, likely in the typical range for aryl fluorides. This signal will be coupled to the adjacent aromatic protons.

The following table provides a template for summarizing the NMR data once it has been acquired.

¹H NMR δ (ppm)MultiplicityJ (Hz)IntegrationAssignment
H-4e.g., 7.Xde.g., 2.X1HAr-H
H-6e.g., 7.Yde.g., 2.X1HAr-H
-CH₃e.g., 2.Zs-3HCOCH₃
¹³C NMR δ (ppm)Assignment
C=Oe.g., 19X.XCarbonyl
C-Fe.g., 15X.X (d)Aromatic
C-Cle.g., 13X.XAromatic
C-He.g., 12X.XAromatic
-CH₃e.g., 2X.XMethyl
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and aromatic functionalities.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1685-1705 cm⁻¹, characteristic of an aromatic ketone where the carbonyl group is conjugated with the benzene ring.[1][2][3]

  • C-H Stretch (Aromatic): Weak to medium bands are anticipated above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands corresponding to the methyl group C-H stretching will appear in the 2850-3000 cm⁻¹ region.

  • C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1475-1600 cm⁻¹ range.[4]

  • C-F Stretch: A strong band for the carbon-fluorine stretch is expected in the 1100-1300 cm⁻¹ region.

  • C-Cl Stretch: Strong absorptions for the carbon-chlorine stretches are expected in the 600-800 cm⁻¹ region.[4]

IR Absorption Frequency (cm⁻¹)IntensityAssignment
C=O Stretche.g., 1690StrongAromatic Ketone
C-H Stretche.g., 3050MediumAromatic
C-H Stretche.g., 2950MediumAliphatic (CH₃)
C=C Stretche.g., 1580, 1480Medium-WeakAromatic Ring
C-F Stretche.g., 1250StrongAryl-Fluoride
C-Cl Stretche.g., 750StrongAryl-Chloride
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a distinct molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₅Cl₂FO). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).

  • Major Fragments: The most prominent fragmentation is likely the alpha-cleavage, leading to the loss of the methyl radical (•CH₃) to form a stable benzoyl cation.[5][6][7] Further fragmentation may involve the loss of carbon monoxide (CO) from the benzoyl cation.[5][7][8]

m/z Proposed Fragment
M⁺[C₈H₅Cl₂FO]⁺
M-15[C₇H₂Cl₂FO]⁺
M-43[C₆H₂Cl₂F]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-25 mg of the solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR, and place it in a clean, dry vial.[9]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[9] Ensure the solvent does not have signals that would obscure the analyte's resonances.

  • Thoroughly dissolve the sample. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette into a clean 5 mm NMR tube.[10]

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

Infrared (IR) Spectroscopy

Sample Preparation and Data Acquisition (ATR-FTIR): Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solid samples.[11][12]

  • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[12]

  • Record a background spectrum of the clean, empty crystal.[13]

  • Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal.[13]

  • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[11]

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • After the measurement, clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Sample Preparation and Data Acquisition (EI-MS): Electron Ionization (EI) is a standard method for the analysis of relatively small, volatile organic molecules.[14][15]

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane).

  • The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with Gas Chromatography (GC-MS), through the GC column.

  • For direct insertion, a small amount of the solution is placed on the probe tip, the solvent is evaporated, and the probe is inserted into the ion source.

  • The sample is then vaporized by heating, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[14][16]

  • The resulting ions are accelerated and separated by the mass analyzer.[15][16]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_spectroscopy Spectroscopic Analysis start Synthesized Compound (e.g., this compound) purification Purification (e.g., Column Chromatography, Recrystallization) start->purification purity_check Purity Assessment (TLC, HPLC, mp) purification->purity_check ms Mass Spectrometry (MS) - Determine Molecular Weight - Isotopic Pattern (Cl₂) - Initial Fragmentation purity_check->ms ir Infrared Spectroscopy (IR) - Identify Functional Groups (C=O, C-F, C-Cl, Ar) purity_check->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Detailed Structure Elucidation - Connectivity (Coupling) purity_check->nmr data_analysis Data Interpretation & Correlation - Combine all spectral data ms->data_analysis ir->data_analysis nmr->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm

Caption: Workflow for the purification and spectroscopic analysis of a synthesized compound.

This guide provides a framework for the spectroscopic investigation of this compound. The predicted data and standardized protocols should aid researchers in the successful characterization of this and related novel chemical entities.

References

An In-depth Technical Guide to 1-(3,5-Dichloro-2-fluorophenyl)ethanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-dichloro-2-fluorophenyl)ethanone, a key chemical intermediate. The document details its synthesis, focusing on the primary starting materials and the prevalent synthetic methodologies. A detailed experimental protocol for its preparation via Friedel-Crafts acylation is provided, along with a summary of the key reaction parameters. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering critical data and procedural information to facilitate their work with this compound.

Introduction

This compound is a halogenated aromatic ketone that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern, featuring two chlorine atoms and a fluorine atom on the phenyl ring, imparts unique chemical properties that are leveraged in the development of complex molecules. The primary and most direct route to synthesize this compound is through the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene.

Synthesis of this compound

The principal synthetic pathway to this compound is the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride.

Starting Material: 1,3-Dichloro-2-fluorobenzene

The key starting material for the synthesis is 1,3-dichloro-2-fluorobenzene. This compound is a fluorinated aromatic derivative that is commercially available from various chemical suppliers. Its physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 2268-05-5
Molecular Formula C₆H₃Cl₂F
Molecular Weight 164.99 g/mol
Appearance Solid
Boiling Point 184-185 °C
Melting Point 35-37 °C
Reaction: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic organic reaction used to introduce an acyl group onto an aromatic ring. In the synthesis of this compound, the acetyl group (CH₃CO-) is attached to the 1,3-dichloro-2-fluorobenzene ring.

The general reaction is as follows:

G A 1,3-Dichloro-2-fluorobenzene D This compound A->D B Acetyl Chloride B->D C Aluminum Chloride (Catalyst) C->D E HCl D->E +

Caption: General Reaction Scheme for Friedel-Crafts Acylation.

The reaction proceeds via the formation of an acylium ion intermediate, which then acts as an electrophile and attacks the electron-rich aromatic ring. The chlorine and fluorine substituents on the benzene ring are deactivating, which can make the reaction conditions more demanding compared to the acylation of unsubstituted benzene.

Experimental Protocol

The following is a representative experimental protocol for the laboratory-scale synthesis of this compound.

Materials:

  • 1,3-Dichloro-2-fluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.2 to 1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Slowly add acetyl chloride (1.1 to 1.3 equivalents) to the stirred suspension. After the addition is complete, add 1,3-dichloro-2-fluorobenzene (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC or GC). In some cases, gentle heating under reflux may be required to drive the reaction to completion.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash successively with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

ParameterTypical Value
Molar Ratio (Substrate:AcCl:AlCl₃) 1 : 1.2 : 1.3
Reaction Temperature 0 °C to reflux
Reaction Time 2 - 12 hours
Yield 70 - 85%

Spectroscopic Data

¹H NMR:

  • A singlet for the methyl protons (-COCH₃) around δ 2.5-2.7 ppm.

  • Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two aromatic protons. The coupling patterns will be influenced by the fluorine atom.

¹³C NMR:

  • A signal for the methyl carbon around δ 25-30 ppm.

  • A signal for the carbonyl carbon around δ 190-200 ppm.

  • Multiple signals in the aromatic region (δ 120-160 ppm), with carbon-fluorine coupling observed for the carbons near the fluorine atom.

Mass Spectrometry (MS):

  • The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₅Cl₂FO), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Logical Workflow for Synthesis and Purification

G A Reaction Setup (AlCl3 in DCM at 0 °C) B Addition of Acetyl Chloride A->B C Addition of 1,3-Dichloro-2-fluorobenzene B->C D Reaction Progression (Stirring at RT or Reflux) C->D E Quenching (Ice/HCl) D->E F Extraction with DCM E->F G Washing Sequence (H2O, NaHCO3, Brine) F->G H Drying and Concentration G->H I Purification (Vacuum Distillation or Chromatography) H->I J Characterization (NMR, MS) I->J

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound is a valuable chemical intermediate synthesized primarily through the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene. This technical guide has provided a detailed overview of the synthesis, including the starting materials, a comprehensive experimental protocol, and expected quantitative and spectroscopic data. The information presented herein should serve as a practical resource for chemists and researchers working with this compound in their synthetic endeavors. Careful execution of the described procedures and appropriate analytical characterization are essential for obtaining the desired product in high purity and yield.

Biological Activity of 1-(3,5-Dichloro-2-fluorophenyl)ethanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activities associated with derivatives of halogenated acetophenones, with a specific focus on the antimicrobial properties of Schiff base derivatives synthesized from the closely related analog, 1-(3,5-dichloro-2-hydroxyphenyl)ethanone. Due to the limited availability of public research on the biological activities of 1-(3,5-dichloro-2-fluorophenyl)ethanone derivatives, this paper will focus on the synthesis, characterization, and antimicrobial evaluation of derivatives from its hydroxylated counterpart. This guide will present quantitative antimicrobial data, detailed experimental methodologies, and visual representations of the synthetic pathways.

Introduction

Derivatives of halogenated acetophenones are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, often leading to enhanced efficacy. This guide specifically explores the derivatives of this compound, a scaffold with potential for derivatization to yield compounds with a range of biological activities. While direct studies on the biological activities of derivatives of this compound are not extensively available in the current literature, significant research has been conducted on the Schiff base derivatives of the structurally similar 1-(3,5-dichloro-2-hydroxyphenyl)ethanone. These studies provide valuable insights into the potential antimicrobial applications of this class of compounds.

Antimicrobial Activity of Schiff Base Derivatives

Recent studies have focused on the synthesis of Schiff bases from 1-(3,5-dichloro-2-hydroxyphenyl)ethanone and their subsequent complexation with various transition metals. These derivatives have been evaluated for their antimicrobial activity against a panel of pathogenic bacteria.

Quantitative Antimicrobial Data

The antimicrobial efficacy of the synthesized Schiff base ligand and its metal complexes was determined against several bacterial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. The results, presented as the zone of inhibition, are summarized in the tables below.

Table 1: Antimicrobial Activity of Schiff Base Ligand and its Metal Complexes Derived from 1-(3,5-dichloro-2-hydroxyphenyl)ethanone and 4-fluoroaniline

CompoundStaphylococcus aureus (Zone of Inhibition in mm)Escherichia coli (Zone of Inhibition in mm)Pseudomonas aeruginosa (Zone of Inhibition in mm)Bacillus subtilis (Zone of Inhibition in mm)
Ligand 12111011
Co(II) Complex 15141314
Cu(II) Complex 20191819
Fe(II) Complex 14131213
Zn(II) Complex 16151415
Ni(II) Complex 18171617
Mn(II) Complex 13121112
Ag(II) Complex 17161516
Cd(II) Complex 14131213
Hg(II) Complex 13121112
Pd(II) Complex 16151415
Standard Drug 22212021

Table 2: Antimicrobial Activity of Schiff Base Ligand and its Metal Complexes Derived from 1-(3,5-dichloro-2-hydroxyphenyl)ethanone and 4-chloroaniline [1]

CompoundStaphylococcus aureus (Zone of Inhibition in mm)Escherichia coli (Zone of Inhibition in mm)Pseudomonas aeruginosa (Zone of Inhibition in mm)Bacillus subtilis (Zone of Inhibition in mm)
Ligand 13121112
Co(II) Complex 16151415
Cu(II) Complex 21201920
Fe(II) Complex 15141314
Zn(II) Complex 17161516
Ni(II) Complex 19181718
Mn(II) Complex 14131213
Ag(II) Complex 18171617
Cd(II) Complex 15141314
Hg(II) Complex 14131213
Pd(II) Complex 17161516
Standard Drug 23222122

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and antimicrobial evaluation of the Schiff base derivatives.

Synthesis of Schiff Base Ligands

The Schiff base ligands were synthesized via the condensation reaction of 1-(3,5-dichloro-2-hydroxyphenyl)ethanone with a substituted aniline (either 4-fluoroaniline or 4-chloroaniline).[1]

General Procedure:

  • An equimolar mixture of 1-(3,5-dichloro-2-hydroxyphenyl)ethanone (1 mmol) and the respective substituted aniline (1 mmol) was dissolved in ethanol.

  • A few drops of a suitable catalyst, such as concentrated sulfuric acid, were added to the reaction mixture.

  • The mixture was refluxed for a period of 3 to 6 hours.

  • The progress of the reaction was monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture was cooled to room temperature, and the resulting precipitate was filtered, washed with ethanol, and dried.

Synthesis of Metal Complexes

The metal complexes of the Schiff base ligands were prepared by reacting the ligand with various transition metal salts.[1]

General Procedure:

  • The Schiff base ligand (2 mmol) was dissolved in a suitable solvent.

  • An aqueous solution of the respective metal salt (1 mmol) (e.g., Co(II), Cu(II), Fe(II), Zn(II), Ni(II), Mn(II), Ag(II), Cd(II), Hg(II), and Pd(II) nitrates or chlorides) was added dropwise to the ligand solution with constant stirring.

  • The reaction mixture was refluxed for 2-4 hours.

  • The resulting colored precipitate was filtered, washed with distilled water and a suitable organic solvent, and then dried in a vacuum desiccator.

Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds was evaluated using the agar well diffusion method.

Procedure:

  • Nutrient agar plates were prepared and inoculated with the test microorganisms (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis).

  • Wells of a standard diameter were cut into the agar plates.

  • A solution of each test compound at a specific concentration was prepared in a suitable solvent (e.g., DMSO).

  • A fixed volume of each test solution was added to the respective wells.

  • A standard antibiotic was used as a positive control, and the solvent alone served as a negative control.

  • The plates were incubated at 37°C for 24 hours.

  • The diameter of the zone of inhibition around each well was measured in millimeters.

Visualizations

The following diagrams illustrate the synthetic pathways for the preparation of the Schiff base ligands and their metal complexes.

Synthesis_of_Schiff_Base_Ligand Acetophenone 1-(3,5-dichloro-2-hydroxyphenyl)ethanone Schiff_Base Schiff Base Ligand Acetophenone->Schiff_Base + Aniline Substituted Aniline (e.g., 4-fluoroaniline) Aniline->Schiff_Base + Solvent_Catalyst Ethanol, H₂SO₄ (cat.) Reflux

Caption: Synthesis of Schiff Base Ligand.

Synthesis_of_Metal_Complexes Schiff_Base Schiff Base Ligand Metal_Complex Metal Complex Schiff_Base->Metal_Complex 2 equivalents Metal_Salt Metal Salt (MX₂) (e.g., CuCl₂) Metal_Salt->Metal_Complex 1 equivalent Solvent Solvent Reflux

Caption: Synthesis of Metal Complexes.

Discussion and Future Perspectives

The presented data indicates that Schiff base derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)ethanone exhibit promising antimicrobial activity. Notably, the metal complexes, particularly those of copper and nickel, demonstrated significantly enhanced activity compared to the parent Schiff base ligand. This suggests that chelation with metal ions plays a crucial role in the antimicrobial mechanism of these compounds. The increased lipophilicity of the complexes may facilitate their penetration through the bacterial cell membrane, leading to interference with normal cellular processes.

While these findings are encouraging, further research is warranted to fully elucidate the structure-activity relationships and the precise mechanisms of action. Moreover, the synthesis and biological evaluation of a broader range of derivatives of this compound are essential to explore their potential as anticancer, kinase inhibitory, or other therapeutic agents. Future studies should focus on:

  • Synthesizing and screening a diverse library of chalcones, Schiff bases, and other heterocyclic derivatives of this compound.

  • Evaluating these new compounds against a wider range of microbial strains, cancer cell lines, and specific kinase targets.

  • Investigating the underlying signaling pathways and molecular targets through which these compounds exert their biological effects.

Such investigations will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.

References

The Elusive Role of 1-(3,5-Dichloro-2-fluorophenyl)ethanone in Medicinal Chemistry: A Technical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dichloro-2-fluorophenyl)ethanone is a halogenated acetophenone derivative, a class of compounds that frequently serves as a versatile building block in the synthesis of complex organic molecules. The presence of multiple halogen substituents on the phenyl ring, combined with a reactive ketone functional group, suggests significant potential for derivatization and the exploration of its pharmacological properties. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable scarcity of direct applications for this compound within the realm of medicinal chemistry. This technical guide aims to provide a thorough overview of the available information, focusing on a closely related, extensively studied regioisomer to infer potential applications, and to discuss the broader context of dichlorofluorophenyl moieties in drug discovery.

Synthetic Pathways and Chemical Properties

The synthesis of halogenated phenyl ethanones is well-established in organic chemistry. While specific protocols for this compound are not readily found in the context of medicinal chemistry research, analogous syntheses are widely reported. A general and illustrative synthetic approach is outlined below.

General Synthesis of Halogenated Phenyl Ethanones

The preparation of compounds like this compound typically involves a Friedel-Crafts acylation or related reactions starting from a substituted benzene derivative.

Illustrative Synthetic Workflow:

G A 1,3-Dichloro-2-fluorobenzene D Reaction A->D B Acetylating Agent (e.g., Acetyl Chloride, Acetic Anhydride) B->D C Lewis Acid Catalyst (e.g., AlCl3) C->D E Work-up and Purification D->E F This compound E->F

Caption: A generalized workflow for the synthesis of this compound via Friedel-Crafts acylation.

Case Study: The Regioisomer 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

In stark contrast to the limited data on the 2-fluoro isomer, its regioisomer, 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, is well-documented as a key intermediate in the synthesis of isoxazoline-substituted benzamides, which possess significant pesticidal and veterinary medicinal properties.[1][2][3] This compound serves as a critical building block for the synthesis of Sarolaner, a veterinary drug used for the treatment of flea and tick infestations in dogs.[4][5]

The extensive patent literature surrounding 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone details various synthetic processes, highlighting its industrial importance.[1][2][3][6] While not directly a therapeutic for human diseases, its application in veterinary medicine underscores the potential for this chemical scaffold to interact with biological targets.

Potential Applications in Medicinal Chemistry: An Extrapolation

Although direct evidence is lacking, the structural features of this compound allow for informed speculation on its potential roles in medicinal chemistry. The dichlorofluorophenyl moiety is present in a number of biologically active compounds, and the ethanone group is a versatile handle for further chemical modifications.

As a Scaffold for Kinase Inhibitors

The phenyl ethanone core can be elaborated into various heterocyclic systems known to interact with the ATP-binding site of protein kinases. Many kinase inhibitors feature a substituted aromatic ring that anchors the molecule within a hydrophobic pocket of the enzyme. The dichloro- and fluoro-substituents can modulate the electronic properties and conformation of the molecule, potentially enhancing binding affinity and selectivity for specific kinases.

Hypothetical Signaling Pathway Targeted by Derivatives:

G cluster_membrane Cell Membrane Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Derivative Hypothetical Derivative of This compound Derivative->Receptor_Tyrosine_Kinase RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: A hypothetical MAPK/ERK signaling pathway that could be targeted by kinase inhibitors derived from this compound.

In the Development of Anti-inflammatory and Analgesic Agents

Research on structurally related compounds, such as 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles, has demonstrated significant anti-inflammatory and analgesic activities.[7] This suggests that the dichlorofluorophenyl moiety can be a valuable pharmacophore in the design of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other modulators of inflammatory pathways.

As a Precursor for Antimicrobial Compounds

The aforementioned study on thiazolotriazoles also revealed promising antibacterial and antifungal activities.[7] This opens the possibility of utilizing this compound as a starting material for the synthesis of novel anti-infective agents. The halogen atoms can contribute to the lipophilicity of the resulting molecules, potentially aiding in their penetration of microbial cell membranes.

Experimental Protocols

Due to the absence of specific biological studies on this compound in medicinal chemistry, detailed experimental protocols for its biological evaluation are not available. However, a general experimental workflow for screening such a compound and its derivatives can be proposed.

Proposed Experimental Screening Workflow:

G A Synthesis of This compound and Derivatives B In vitro Kinase Panel Screening A->B C Cell-based Proliferation Assays (e.g., MTT, SRB) A->C D Anti-inflammatory Assays (e.g., COX inhibition, cytokine release) A->D E Antimicrobial Assays (e.g., MIC determination) A->E F Hit Identification and Lead Optimization B->F C->F D->F E->F G In vivo Efficacy Studies (Animal Models) F->G

Caption: A generalized experimental workflow for the screening and evaluation of derivatives of this compound.

Quantitative Data Summary

As there is no published quantitative biological data for this compound or its direct medicinal chemistry derivatives, a data table cannot be provided at this time. Researchers are encouraged to perform the necessary screening assays to generate such data.

Conclusion and Future Directions

While this compound remains an under-explored molecule in medicinal chemistry, its structural characteristics and the biological activities of related compounds suggest a promising, yet untapped, potential. The well-documented utility of its regioisomer in veterinary medicine, albeit for a different purpose, highlights the value of the halogenated phenyl ethanone scaffold. Future research should focus on the synthesis of a diverse library of derivatives based on this core structure and their systematic evaluation in a range of biological assays, particularly in the areas of oncology, inflammation, and infectious diseases. The generation of quantitative structure-activity relationship (QSAR) data will be crucial in guiding the optimization of lead compounds and unlocking the therapeutic potential of this chemical entity. For now, this compound represents a blank slate for medicinal chemists, offering an opportunity for novel discoveries in drug development.

References

An In-depth Technical Guide to 1-(3,5-Dichloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 1-(3,5-dichloro-2-fluorophenyl)ethanone, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. Due to a notable scarcity of direct research on this specific compound, this guide offers a proposed synthetic pathway based on established chemical principles, alongside a detailed examination of closely related analogs to infer its chemical properties and potential biological significance. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed methodologies, structured data, and logical workflows to guide future investigation.

Introduction

Halogenated phenyl ethanones are a critical class of intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of chlorine and fluorine atoms on the phenyl ring can significantly influence the molecule's reactivity and biological activity. This compound represents a unique scaffold with potential for further chemical elaboration. This guide aims to consolidate the available information and provide a predictive framework for its synthesis and characterization.

Synthesis and Chemical Properties

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The introduction of an acetyl group onto the 1,3-dichloro-2-fluorobenzene ring is anticipated to proceed via electrophilic aromatic substitution. The regioselectivity of this reaction will be governed by the directing effects of the existing halogen substituents. Both chlorine and fluorine are ortho, para-directing, though deactivating. The acylation is expected to occur at the position least sterically hindered and most electronically favorable.

A proposed experimental workflow for this synthesis is detailed below:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants 1,3-Dichloro-2-fluorobenzene Acetyl Chloride Setup Reaction Flask under Inert Atmosphere (N2) Reactants->Setup Catalyst Anhydrous AlCl3 Catalyst->Setup Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Setup Addition Slow addition of Acetyl Chloride to the benzene/catalyst mixture Setup->Addition Stirring Stirring at 0°C to room temperature Addition->Stirring Monitoring Reaction monitoring by TLC or GC Stirring->Monitoring Quenching Quenching with cold HCl (aq) Monitoring->Quenching Extraction Extraction with organic solvent Quenching->Extraction Washing Washing with brine and drying Extraction->Washing Purification Purification by column chromatography or distillation Washing->Purification Final_Product Final_Product Purification->Final_Product Yields this compound

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline for the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene and may require optimization.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and an inert solvent such as dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: Add 1,3-dichloro-2-fluorobenzene (1.0 eq.) to the stirred suspension. Subsequently, add acetyl chloride (1.1 eq.) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation: Properties of an Analogous Compound

While specific data for this compound is unavailable, extensive information exists for the structurally similar 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone . This compound is a known intermediate in the synthesis of pesticides.[1][2] The data for this analog is presented below for comparative purposes.

Table 1: Physicochemical Properties of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
PropertyValueReference
CAS Number 1190865-44-1[3]
Molecular Formula C₈H₂Cl₂F₄O[3]
Molecular Weight 261.00 g/mol [3]
Appearance Colorless oil[1]
Table 2: Spectroscopic Data for 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Spectroscopic DataValueReference
¹H NMR (400MHz, CDCl₃) δ 8.07-8.05 (m, 2H)[4]

Potential Biological Activity and Signaling Pathways

There is no specific information regarding the biological activity or associated signaling pathways for this compound in the reviewed literature. However, the broader class of dichlorophenyl-substituted heterocyclic compounds has been shown to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. The specific substitution pattern is known to be a key determinant of both the type and potency of the pharmacological activity. Further research is required to determine if this compound or its derivatives possess any significant biological properties.

Conclusion

This compound is a compound for which there is a significant gap in the scientific literature. This guide has proposed a viable synthetic route via Friedel-Crafts acylation, providing a detailed, albeit theoretical, experimental protocol and a logical workflow diagram. By presenting data on the closely related analog, 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, a baseline for the expected physicochemical properties of the title compound is established. The potential for biological activity, inferred from the broader class of dichlorophenyl derivatives, suggests that this compound could be a valuable target for future synthesis and screening in drug discovery programs. This guide serves as a starting point for researchers to explore the chemistry and potential applications of this understudied molecule.

References

Technical Guidance on 1-(3,5-Dichloro-2-fluorophenyl)ethanone: Data Unavailability and Information on a Related Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for safety and handling information specifically for 1-(3,5-Dichloro-2-fluorophenyl)ethanone has revealed a significant lack of available data. To date, no specific Material Safety Data Sheet (MSDS), detailed toxicological studies, or standardized handling protocols for this particular isomer have been identified in publicly accessible databases and scientific literature. The absence of a registered CAS number for this compound further complicates the retrieval of specific safety information.

Researchers, scientists, and drug development professionals are strongly advised to treat this compound as a compound of unknown toxicity and to handle it with extreme caution. Appropriate risk assessments should be conducted before any experimental work is undertaken, assuming the substance is hazardous.

For informational purposes, this guide provides data on a structurally related isomer, 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone (CAS No. 1190865-44-1). It is crucial to emphasize that this information is not interchangeable and should not be used as a direct substitute for the safety and handling procedures for this compound. The difference in the fluorine atom's position on the phenyl ring can significantly alter the chemical, physical, and toxicological properties of the molecule.

Data Summary for 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone (CAS: 1190865-44-1)

The following tables summarize the available quantitative data for the related compound, 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₈H₂Cl₂F₄O[1][2]
Molecular Weight 261.00 g/mol [1][2]
Boiling Point 282.5 ± 40.0 °C[3]
Density 1.577 ± 0.06 g/cm³[3]
Hazard Identification
Hazard StatementClassificationSource
H302Harmful if swallowed (Acute toxicity, oral, Category 4)[4]
H304May be fatal if swallowed and enters airways (Aspiration hazard, Category 1)[4]
H315Causes skin irritation (Skin corrosion/irritation, Category 2)[4]
H411Toxic to aquatic life with long lasting effects (Hazardous to the aquatic environment, long-term hazard)[4]

Experimental Protocols

Synthesis of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone (for informational purposes only):

One patented method involves the reaction of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone with dry potassium fluoride in the presence of a phase transfer catalyst, tetraphenylphosphonium bromide, in sulfolane at 160°C for 5 hours. The product is then purified by distillation under reduced pressure and silica gel chromatography.[5][6][7]

Safety and Handling Recommendations (General Guidance for Unknown Compounds)

Given the lack of specific data for this compound, the following general precautions for handling potentially hazardous chemicals should be strictly followed.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[1]

  • Respiratory Protection: Use a properly fitted respirator with an appropriate cartridge for organic vapors and particulates if working outside a fume hood or if aerosolization is possible.[1]

Engineering Controls
  • All work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]

  • Ensure eyewash stations and safety showers are readily accessible.

Handling and Storage
  • Avoid inhalation of dust, fumes, gas, mist, or vapors.[1]

  • Avoid contact with skin and eyes.[1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Wash hands thoroughly after handling.[1]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Logical Workflow for Handling Chemicals with Unknown Hazards

The following diagram illustrates a logical workflow for safely handling a chemical for which specific safety data is unavailable.

G Workflow for Handling Chemicals with Unknown Hazards A Identify Compound: This compound B Search for Safety Data (MSDS, CAS No., Literature) A->B C Data Available? B->C D Follow Specific Handling Protocols C->D Yes E Treat as 'Unknown Toxicity' C->E No F Conduct Hazard Assessment E->F G Define Stringent Handling Procedures (PPE, Engineering Controls) F->G H Proceed with Experimentation with Maximum Caution G->H

Caption: Logical workflow for handling chemicals with unknown safety data.

References

An In-depth Technical Guide to 1-(3,5-Dichloro-2-fluorophenyl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-(3,5-Dichloro-2-fluorophenyl)ethanone is a halogenated aromatic ketone of interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its substituted phenyl ring structure makes it a potential building block for the synthesis of more complex molecules with novel biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, availability, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₈H₅Cl₂FO
Molecular Weight 207.03 g/mol
Appearance Solid or liquid
Purity Typically ≥98%
Storage Sealed in a dry, room temperature environment

Suppliers and Pricing

Direct commercial availability of this compound is limited. The compound is not listed in the catalogs of major chemical suppliers as a stock item. However, its bromo-analogue, 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone (CAS No. 618441-98-8) , is commercially available from several suppliers. This suggests that this compound is likely utilized as a synthetic intermediate and can be prepared from this precursor.

For researchers requiring this compound, two primary procurement routes exist:

  • Custom Synthesis: A number of companies specialize in the custom synthesis of organic compounds. These services can provide the target molecule on a milligram to kilogram scale.

  • In-house Synthesis: The compound can be synthesized in the laboratory from its commercially available bromo-precursor.

Below is a table summarizing supplier information for the key precursor and custom synthesis services.

ProductSupplier(s)Typical PurityNotes
2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone BLDpharm, Sigma-Aldrich≥97%Commercially available precursor.
This compound Custom Synthesis ProvidersAs per requestNot a stock item.

Pricing for custom synthesis is project-dependent and varies based on the required quantity, purity, and lead time. Researchers should contact custom synthesis providers directly for quotes.

Experimental Protocols: Synthesis

The most plausible synthetic route to this compound is through the debromination of its commercially available precursor, 2-bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone. The general principle of this reaction involves the reductive removal of the bromine atom at the alpha position to the ketone.

Several methods for the dehalogenation of α-halo ketones have been reported in the scientific literature. A common and effective method involves the use of a reducing agent.[1][2]

General Experimental Protocol for Debromination of an α-Bromo Ketone:

  • Materials:

    • 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone

    • Reducing agent (e.g., indium with a catalytic amount of acetic acid)[1]

    • Solvent (e.g., methanol)

    • Standard laboratory glassware and work-up reagents

  • Procedure:

    • Dissolve 2-bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone in a suitable solvent, such as methanol, in a round-bottom flask.

    • Add the reducing agent to the solution. If using indium, a catalytic amount of acetic acid is also added to activate the reduction.[1]

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other analytical techniques.

    • Upon completion of the reaction, perform an aqueous work-up to remove the reducing agent and any inorganic byproducts.

    • Extract the product into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Note: This is a generalized protocol. The specific reaction conditions, including the choice of reducing agent, solvent, temperature, and reaction time, may need to be optimized for this particular substrate. Researchers should consult relevant literature for detailed procedures on the debromination of α-bromo ketones.[1][2][3]

Applications in Research and Drug Development

While specific applications of this compound are not widely documented, its structural motifs are present in molecules with known biological activity. Halogenated aromatic compounds are a common feature in many pharmaceuticals and agrochemicals. The presence of chlorine and fluorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability.

The ethanone functional group is a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. As such, this compound is a valuable intermediate for the synthesis of novel compounds for biological screening.

Logical Relationships in Synthesis

The synthesis of this compound from its bromo-precursor can be visualized as a straightforward logical workflow.

G start 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone (Commercially Available Precursor) process Reductive Debromination start->process product This compound (Target Compound) process->product

Synthetic workflow for the preparation of the target compound.

Experimental Workflow for Procurement and Synthesis

For a research team requiring this compound, the following workflow outlines the decision-making and experimental process.

G cluster_procurement Procurement Strategy cluster_synthesis In-House Synthesis Workflow start Requirement for This compound decision1 In-house Synthesis Feasible? start->decision1 custom_synthesis Contact Custom Synthesis Providers decision1->custom_synthesis No inhouse_synthesis Procure 2-Bromo Precursor (CAS 618441-98-8) decision1->inhouse_synthesis Yes reaction_setup Set up Debromination Reaction inhouse_synthesis->reaction_setup monitoring Monitor Reaction Progress (TLC) reaction_setup->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Purification (e.g., Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Decision and experimental workflow for obtaining the target compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Chalcones from 1-(3,5-Dichloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of chalcones from 1-(3,5-Dichloro-2-fluorophenyl)ethanone via the Claisen-Schmidt condensation. Chalcones, characterized by an α,β-unsaturated ketone core, are a class of compounds that serve as crucial intermediates in the biosynthesis of flavonoids and exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The protocols detailed below are designed to be adaptable for the synthesis of a variety of chalcone derivatives by reacting this compound with different aromatic aldehydes.

The Claisen-Schmidt condensation is a reliable and widely employed method for forming carbon-carbon bonds, involving the base-catalyzed reaction between a ketone and an aldehyde or another ketone.[2][4] In the context of this document, the enolate of this compound acts as the nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The subsequent dehydration of the aldol adduct yields the target chalcone.

Data Presentation: Quantitative Summary of Chalcone Synthesis

The following table summarizes the expected yields and reaction parameters for the synthesis of various chalcones derived from this compound and a selection of substituted benzaldehydes. The data is compiled from established Claisen-Schmidt condensation protocols and may require optimization for specific substrate combinations.

Chalcone ProductAromatic AldehydeCatalyst/SolventReaction Time (h)Yield (%)
(E)-1-(3,5-Dichloro-2-fluorophenyl)-3-phenylprop-2-en-1-oneBenzaldehydeNaOH / Ethanol2-4[Estimated 85-95]
(E)-1-(3,5-Dichloro-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one4-ChlorobenzaldehydeKOH / Methanol3-5[Estimated 80-90]
(E)-1-(3,5-Dichloro-2-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one4-MethoxybenzaldehydeNaOH / Ethanol2-4[Estimated 88-96]
(E)-1-(3,5-Dichloro-2-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one4-NitrobenzaldehydeKOH / Methanol4-6[Estimated 75-85]

Yields are estimated based on similar reactions and may vary.

Experimental Protocols

Protocol 1: Conventional Synthesis using Sodium Hydroxide in Ethanol

This protocol outlines a standard and widely applicable method for the synthesis of chalcones.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 10 mmol) and the desired aromatic aldehyde (e.g., 10 mmol) in ethanol (30-50 mL).

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature is maintained below 25°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approximately 200 g) and acidify with dilute HCl until the pH is neutral.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Solvent-Free Synthesis using a Grinding Method

This environmentally friendly approach minimizes waste and often reduces reaction times.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Solid Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.0 eq)

  • Mortar and pestle

  • Spatula

  • Büchner funnel and filter paper

  • Deionized water

Procedure:

  • Place this compound (e.g., 5 mmol) and the selected aromatic aldehyde (e.g., 5 mmol) in a mortar.

  • Add powdered NaOH or KOH (e.g., 5 mmol) to the mixture.

  • Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically form a paste and may solidify.

  • After grinding, add cold water to the mortar and continue to grind to break up the solid.

  • Transfer the contents to a beaker and collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Mandatory Visualizations

Claisen_Schmidt_Condensation cluster_reaction Reaction Pathway Acetophenone This compound Enolate Enolate Formation Acetophenone->Enolate α-proton abstraction Aldehyde Aromatic Aldehyde Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Base Base (NaOH or KOH) Base->Enolate Enolate->Nucleophilic_Attack Aldol_Adduct Aldol Adduct Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration (-H2O) Aldol_Adduct->Dehydration Chalcone Chalcone Product Dehydration->Chalcone Experimental_Workflow Start Start Mixing Mix Acetophenone and Aldehyde in Solvent Start->Mixing Cooling Cool Mixture in Ice Bath Mixing->Cooling Base_Addition Add Base Dropwise Cooling->Base_Addition Stirring Stir at Room Temperature Base_Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Workup Pour into Ice Water and Acidify Monitoring->Workup Reaction Complete Filtration Filter and Wash Precipitate Workup->Filtration Purification Recrystallize from Suitable Solvent Filtration->Purification Characterization Characterize Final Product (NMR, IR, etc.) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for the Synthesis and Biological Evaluation of Chalcones Derived from 1-(3,5-Dichloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif imparts a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The synthesis of novel chalcone derivatives through the Claisen-Schmidt condensation allows for the exploration of structure-activity relationships, which is pivotal in the development of new therapeutic agents.[1][2][3]

This document provides detailed application notes and experimental protocols for the reaction of 1-(3,5-dichloro-2-fluorophenyl)ethanone with various aromatic aldehydes to yield novel chalcone derivatives. While specific literature on this exact starting material is limited, the provided protocols are based on established Claisen-Schmidt condensation methodologies for structurally similar halogenated acetophenones.[1][4] These protocols are designed to be a valuable resource for researchers synthesizing and evaluating the biological potential of these compounds.

Reaction Scheme

The synthesis of chalcones from this compound and a substituted benzaldehyde proceeds via a Claisen-Schmidt condensation. This reaction can be catalyzed by either a base or an acid.[5][6]

General Reaction:

Data Presentation

The following table summarizes representative quantitative data for the Claisen-Schmidt condensation of various acetophenones with aromatic aldehydes, providing an expected range for yields and reaction times for the synthesis of chalcones derived from this compound.

EntryAcetophenone DerivativeAldehyde DerivativeCatalystSolventTime (h)Yield (%)Reference
1This compoundBenzaldehydeNaOHEthanol2485-95 (estimated)
2This compound4-ChlorobenzaldehydeNaOHEthanol2480-90 (estimated)[3]
3This compound4-MethoxybenzaldehydeNaOHEthanol2488-98 (estimated)
4This compound4-NitrobenzaldehydeNaOHEthanol2475-85 (estimated)[3]
52',4'-DifluoroacetophenoneVarious AldehydesNaOHEthanol470-85[1]
6Substituted AcetophenonesSubstituted AldehydesKOHEthanol4-562-78

Experimental Protocols

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of chalcones using a strong base as a catalyst.

Materials and Reagents:

  • This compound

  • Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized water

  • Hydrochloric acid (HCl, 10% aqueous solution)

  • Ethyl acetate (for TLC)

  • Hexane (for TLC)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and flask

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired aromatic aldehyde in a minimal amount of ethanol with stirring.

  • Base Addition: Cool the flask in an ice bath. Slowly add a 10% aqueous solution of NaOH or KOH (2.0 equivalents) dropwise to the stirred mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Precipitation: Acidify the mixture with a 10% HCl solution to a pH of ~5-6 to precipitate the crude chalcone.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel, and wash the solid with cold deionized water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Drying: Dry the purified product in a desiccator or vacuum oven.

  • Characterization: Characterize the final product using techniques such as melting point, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Acid-Catalyzed Claisen-Schmidt Condensation

This protocol provides an alternative method using an acid catalyst.

Materials and Reagents:

  • This compound

  • Substituted benzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst

  • Ethanol (absolute)

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a stirred mixture of 1.0 equivalent of this compound and 1.0 equivalent of the substituted benzaldehyde in absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated H₂SO₄ to the mixture.

  • Reaction: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Precipitation: Pour the mixture into ice-cold water to precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.

  • Drying and Characterization: Dry and characterize the purified product as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis s1 Reactants Mixing (Ketone + Aldehyde in Ethanol) s2 Base/Acid Addition s1->s2 s3 Reaction (Stirring/Reflux) s2->s3 w1 Quenching (Ice Water) s3->w1 w2 Precipitation (Acidification) w1->w2 w3 Filtration w2->w3 w4 Recrystallization w3->w4 a1 Drying w4->a1 a2 Characterization (NMR, IR, MS) a1->a2

Caption: General experimental workflow for the synthesis of chalcones.

Biological Activity: Inhibition of NF-κB Signaling Pathway

Chalcones have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.[7][8][9] The following diagram illustrates the key points of inhibition by chalcones.

nfkb_pathway cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 (Inactive) IkB->NFkB_inactive Inhibits NFkB_active p50/p65 (Active) Nucleus Nucleus NFkB_active->Nucleus Transcription Gene Transcription (Inflammation, Proliferation, Survival) Chalcones Chalcones Chalcones->IKK Inhibit Chalcones->NFkB_active Inhibit Translocation apoptosis_pathway Chalcones Chalcones Bax Bax (Pro-apoptotic) Chalcones->Bax Upregulate Bcl2 Bcl-2 (Anti-apoptotic) Chalcones->Bcl2 Downregulate Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: 1-(3,5-Dichloro-2-fluorophenyl)ethanone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dichloro-2-fluorophenyl)ethanone is a halogenated acetophenone derivative with significant potential as a building block in modern organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the phenyl ring, offers a handle for diverse chemical transformations and the introduction of this moiety into larger, more complex molecules. This application note details the utility of this compound in the synthesis of heterocyclic compounds, particularly isoxazolines, which are a prominent class of biologically active molecules. While direct literature on this specific starting material is limited, its application can be confidently extrapolated from established synthetic routes for analogous halogenated acetophenones.

The primary application of structurally similar acetophenones is in the preparation of isoxazoline-substituted benzamides, which have demonstrated potent pesticidal activity.[1][2] The core synthetic strategy typically involves the construction of a chalcone intermediate, followed by cyclization to form the isoxazoline ring. This approach highlights the potential of this compound as a precursor for novel agrochemicals and pharmaceuticals.

Synthesis of Isoxazoline Derivatives

A key application of this compound is in the synthesis of 3,5-disubstituted isoxazolines. This is generally achieved through a two-step process: a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with hydroxylamine.

Step 1: Claisen-Schmidt Condensation for Chalcone Synthesis

The first step involves the base-catalyzed condensation of this compound with an appropriate aromatic aldehyde to yield a chalcone. The chalcone serves as a key intermediate, containing the α,β-unsaturated ketone functionality necessary for the subsequent cyclization.

Step 2: Cyclization to form Isoxazoline

The synthesized chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the corresponding 3-(3,5-dichloro-2-fluorophenyl)-5-aryl-4,5-dihydroisoxazole. This reaction proceeds via a [3+2] cycloaddition mechanism.[3]

Data Presentation

The following table summarizes the proposed reaction conditions for the synthesis of a representative isoxazoline derivative starting from this compound.

StepReactionReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1Claisen-Schmidt CondensationThis compound, 4-ChlorobenzaldehydeSodium HydroxideEthanol25485-95
2Isoxazoline FormationChalcone Intermediate, Hydroxylamine HydrochlorideSodium AcetateEthanol80670-85

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(3,5-dichloro-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone Intermediate)
  • To a solution of this compound (1.0 eq) in ethanol (10 mL) in a round-bottom flask, add 4-chlorobenzaldehyde (1.0 eq).

  • Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Protocol 2: Synthesis of 3-(3,5-dichloro-2-fluorophenyl)-5-(4-chlorophenyl)-4,5-dihydroisoxazole
  • Dissolve the chalcone intermediate (1.0 eq) from Protocol 1 in ethanol (15 mL) in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

  • Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Visualizations

Reaction Scheme

Reaction_Scheme A This compound C Chalcone Intermediate A->C NaOH, EtOH, rt, 4h B 4-Chlorobenzaldehyde B->C E 3-(3,5-dichloro-2-fluorophenyl)-5-(4-chlorophenyl)-4,5-dihydroisoxazole C->E NH2OH.HCl, NaOAc, EtOH, Reflux, 6h D Hydroxylamine HCl D->E

Caption: Proposed synthesis of a 3,5-disubstituted isoxazoline.

Experimental Workflow

Experimental_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazoline Synthesis A Mix Reactants: This compound + 4-Chlorobenzaldehyde B Add Catalyst: NaOH solution A->B C Reaction: Stir at RT for 4h B->C D Work-up: Precipitation in ice water C->D E Purification: Recrystallization D->E F Mix Reactants: Chalcone + NH2OH.HCl E->F Chalcone Intermediate G Add Base: Sodium Acetate F->G H Reaction: Reflux for 6h G->H I Work-up: Extraction with Ethyl Acetate H->I J Purification: Column Chromatography I->J Drug_Discovery_Pathway A This compound (Building Block) B Synthesis of Diverse Chalcone Library A->B C Synthesis of Isoxazoline Library B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G H Potential Therapeutic Agent G->H

References

Application Notes and Protocols for the Synthesis of a Novel Pyrrolo[2,1-f]triazine Kinase Inhibitor

Application Notes and Protocols for the Synthesis of a Novel Pyrrolo[2,1-f][1][2][3]triazine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a potential kinase inhibitor based on the pyrrolo[2,1-f][1][2][3]triazine scaffold, starting from 1-(3,5-dichloro-2-fluorophenyl)ethanone. The synthetic strategy involves a two-step process: the formation of a β-enaminone intermediate followed by a cyclocondensation reaction with aminoguanidine. This scaffold is a known pharmacophore for inhibitors of various kinases, including c-Met, a receptor tyrosine kinase implicated in various cancers. These application notes provide a comprehensive methodology, data presentation, and visualization of the synthetic pathway and the targeted biological signaling cascade.

Introduction

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, known to effectively mimic the hinge-binding region of ATP in various kinase active sites[4][5]. This structural motif is present in several clinically investigated and approved kinase inhibitors[4]. The synthesis of novel derivatives of this scaffold is a continuous effort in the pursuit of more potent and selective anticancer agents. This protocol outlines a reproducible method for the synthesis of a 4-amino-5-(3,5-dichloro-2-fluorophenyl)pyrrolo[2,1-f][1][2][3]triazine, a potential inhibitor of kinases such as c-Met. The c-Met signaling pathway, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling involved in cell proliferation, migration, and invasion, making it a critical target in oncology[1][2][3][6][7].

Experimental Protocols

Synthesis of 3-(Dimethylamino)-1-(3,5-dichloro-2-fluorophenyl)prop-2-en-1-one (Enaminone Intermediate)

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene, anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene (5 mL per mmol of ketone), add N,N-dimethylformamide dimethyl acetal (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude 3-(dimethylamino)-1-(3,5-dichloro-2-fluorophenyl)prop-2-en-1-one as an oil or solid. This intermediate can be used in the next step without further purification.

Synthesis of 4-Amino-5-(3,5-dichloro-2-fluorophenyl)pyrrolo[2,1-f][1][2][3]triazine

Materials:

  • 3-(Dimethylamino)-1-(3,5-dichloro-2-fluorophenyl)prop-2-en-1-one

  • Aminoguanidine hydrochloride

  • Sodium ethoxide

  • Ethanol, absolute

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 3-(dimethylamino)-1-(3,5-dichloro-2-fluorophenyl)prop-2-en-1-one (1.0 eq) in absolute ethanol (10 mL per mmol).

  • In a separate flask, prepare a solution of sodium ethoxide (2.0 eq) in absolute ethanol.

  • Add aminoguanidine hydrochloride (1.2 eq) to the sodium ethoxide solution and stir for 15 minutes at room temperature to generate free aminoguanidine.

  • Add the ethanolic solution of the enaminone to the aminoguanidine solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired 4-amino-5-(3,5-dichloro-2-fluorophenyl)pyrrolo[2,1-f][1][2][3]triazine.

Data Presentation

StepCompound NameStarting MaterialMolecular Weight ( g/mol )Yield (%)Purity (by HPLC) (%)
13-(Dimethylamino)-1-(3,5-dichloro-2-fluorophenyl)prop-2-en-1-oneThis compound264.11~95>90 (crude)
24-Amino-5-(3,5-dichloro-2-fluorophenyl)pyrrolo[2,1-f][1][2][3]triazine3-(Dimethylamino)-1-(3,5-dichloro-2-fluorophenyl)prop-2-en-1-one300.1260-70>98

Visualizations

Synthetic Workflow

Synthesis_WorkflowstartThis compoundintermediate3-(Dimethylamino)-1-(3,5-dichloro-2-fluorophenyl)prop-2-en-1-onestart->intermediateStep 1: Enaminone Formationfinal_product4-Amino-5-(3,5-dichloro-2-fluorophenyl)pyrrolo[2,1-f][1,2,4]triazineintermediate->final_productStep 2: Cyclocondensationreagent1DMF-DMA, Toluene, Refluxreagent2Aminoguanidine, NaOEt, Ethanol, Reflux

Caption: Synthetic route for the pyrrolo[2,1-f][1][2][3]triazine kinase inhibitor.

c-Met Signaling Pathway

cMet_Signaling_Pathwaycluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleuscMetc-Met ReceptorGRB2_SOSGRB2/SOScMet->GRB2_SOSPI3KPI3KcMet->PI3KSTAT3STAT3cMet->STAT3HGFHGF (Ligand)HGF->cMetBinding & ActivationRASRASGRB2_SOS->RASRAFRAFRAS->RAFMEKMEK1/2RAF->MEKERKERK1/2MEK->ERKTranscriptionGene TranscriptionERK->TranscriptionTranslocationAKTAKTPI3K->AKTCell_SurvivalCell_SurvivalAKT->Cell_SurvivalCell Survival, ProliferationSTAT3->TranscriptionCell_CycleCell_CycleTranscription->Cell_CycleCell Proliferation, Migration, Invasion

Caption: Simplified overview of the c-Met signaling cascade.

Application Note and Protocol: Nucleophilic Aromatic Substitution on 1-(3,5-Dichloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for a representative nucleophilic aromatic substitution (SNAr) reaction on 1-(3,5-Dichloro-2-fluorophenyl)ethanone. The presence of an electron-withdrawing acetyl group activates the aromatic ring, facilitating the displacement of the fluoride at the C-2 position by a suitable nucleophile. This application note outlines a general procedure using sodium methoxide as the nucleophile to yield 1-(3,5-Dichloro-2-methoxyphenyl)ethanone. The protocol is intended to serve as a foundational method that can be adapted for various nucleophiles in drug discovery and medicinal chemistry applications.

Introduction

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This class of reactions is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.[1][2] The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] For a successful SNAr reaction, the aromatic ring must be activated by at least one strong electron-withdrawing group, and a good leaving group, typically a halide, must be present.[2] In the case of this compound, the acetyl group serves as the activating group, and the fluorine atom is the leaving group. Fluorine is often an excellent leaving group in SNAr reactions due to the high polarization of the C-F bond.[2]

Experimental Overview

This protocol details the substitution of the fluorine atom in this compound with a methoxy group using sodium methoxide in a polar aprotic solvent.

Diagram of the Experimental Workflow

experimental_workflow Experimental Workflow for Nucleophilic Substitution cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification and Analysis start Dissolve this compound in DMF add_nucleophile Add Sodium Methoxide start->add_nucleophile heat Heat Reaction Mixture at 100 °C add_nucleophile->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench Upon Completion extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 and Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: Workflow for the nucleophilic substitution reaction.

Quantitative Data Summary

The following table summarizes the typical quantities of reagents and expected yield for the described protocol.

Reagent/ProductMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeMolar Equiv.
This compound207.031.0207 mg1.0
Sodium Methoxide54.021.265 mg1.2
Dimethylformamide (DMF)--5 mL-
1-(3,5-Dichloro-2-methoxyphenyl)ethanone219.06-Theoretical: 219 mg-
Expected Yield --~175 mg (80%) -

Detailed Experimental Protocol

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (207 mg, 1.0 mmol).

    • Add anhydrous DMF (5 mL) to dissolve the starting material.

    • Carefully add sodium methoxide (65 mg, 1.2 mmol) to the solution.

  • Reaction:

    • Heat the reaction mixture to 100 °C with stirring.

    • Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with deionized water (2 x 20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 1-(3,5-Dichloro-2-methoxyphenyl)ethanone.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

General Reaction Scheme

reaction_scheme General Nucleophilic Aromatic Substitution Scheme reactant This compound product 1-(3,5-Dichloro-2-methoxyphenyl)ethanone reactant->product reagents NaOMe, DMF 100 °C

Caption: Nucleophilic substitution of fluorine with a methoxy group.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dimethylformamide (DMF) is a reproductive toxin and should be handled with care.

  • Sodium methoxide is corrosive and moisture-sensitive. Handle it in a dry atmosphere if possible.

This representative protocol provides a robust starting point for the nucleophilic substitution on this compound. Researchers can adapt the nucleophile, solvent, and reaction temperature to synthesize a diverse library of substituted acetophenones for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-(3,5-Dichloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols describe a proposed synthetic route for the large-scale synthesis of 1-(3,5-Dichloro-2-fluorophenyl)ethanone. While based on established chemical principles and analogous reactions reported in the literature, a direct, validated large-scale synthesis for this specific compound is not widely available. Therefore, optimization of the described conditions is highly recommended for successful implementation.

Introduction

This compound is a halogenated acetophenone derivative that holds potential as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern can influence the biological activity and pharmacokinetic properties of the final active ingredients. The following application notes provide a comprehensive overview of a proposed two-step synthetic pathway amenable to large-scale production, starting from a commercially available aniline precursor.

The proposed synthesis involves two key transformations:

  • Sandmeyer Reaction: Conversion of 3,5-dichloro-2-fluoroaniline to 5-bromo-1,3-dichloro-2-fluorobenzene. This classic and industrially relevant reaction allows for the introduction of a bromine atom, which is essential for the subsequent Grignard reaction.

  • Grignard Reaction and Acylation: Formation of the corresponding Grignard reagent from 5-bromo-1,3-dichloro-2-fluorobenzene, followed by acylation with acetyl chloride to yield the target ketone. Careful control of reaction conditions is crucial to prevent the formation of tertiary alcohol byproducts.

Proposed Synthetic Pathway

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Grignard Reaction & Acylation A 3,5-Dichloro-2-fluoroaniline B 5-Bromo-1,3-dichloro-2-fluorobenzene A->B  NaNO₂, HBr, CuBr   C 5-Bromo-1,3-dichloro-2-fluorobenzene D This compound C->D  1. Mg, THF  2. Acetyl Chloride  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene via Sandmeyer Reaction

This protocol details the conversion of 3,5-dichloro-2-fluoroaniline to 5-bromo-1,3-dichloro-2-fluorobenzene.

Materials:

  • 3,5-Dichloro-2-fluoroaniline

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Large-scale reaction vessel with overhead stirring, temperature control, and addition funnel

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • To a reaction vessel, add 3,5-dichloro-2-fluoroaniline (1.0 eq) and hydrobromic acid (4.0 eq).

    • Cool the mixture to 0-5 °C with constant stirring.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate vessel, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (2.0 eq).

    • Cool the CuBr solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution, allowing for the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield pure 5-bromo-1,3-dichloro-2-fluorobenzene.

Protocol 2: Synthesis of this compound via Grignard Reaction and Acylation

This protocol describes the formation of the Grignard reagent from 5-bromo-1,3-dichloro-2-fluorobenzene and its subsequent reaction with acetyl chloride.

Materials:

  • 5-Bromo-1,3-dichloro-2-fluorobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Acetyl chloride

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Dry, large-scale, three-necked reaction vessel with overhead stirring, reflux condenser, and addition funnel under an inert atmosphere (e.g., nitrogen or argon)

  • Heating mantle

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Grignard Reagent Formation:

    • To the dry reaction vessel, add magnesium turnings (1.2 eq) and a small crystal of iodine.

    • Add a small amount of anhydrous THF.

    • In the addition funnel, prepare a solution of 5-bromo-1,3-dichloro-2-fluorobenzene (1.0 eq) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Acylation:

    • Cool the Grignard reagent solution to 0-5 °C.

    • Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0-5 °C and slowly quench by adding saturated ammonium chloride solution.

    • Extract the mixture with diethyl ether (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or recrystallization to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the proposed large-scale synthesis. Yields are estimates based on analogous reactions and may vary depending on optimization.

ParameterStep 1: Sandmeyer ReactionStep 2: Grignard & Acylation
Starting Material 3,5-Dichloro-2-fluoroaniline5-Bromo-1,3-dichloro-2-fluorobenzene
Key Reagents NaNO₂, HBr, CuBrMg, Acetyl Chloride
Solvent Water, DCMAnhydrous THF
Reaction Temperature 0-5 °C (diazotization), RT (reaction)Reflux (Grignard), 0-10 °C (acylation)
Reaction Time 3-5 hours3-5 hours
Estimated Yield 75-85%70-80%
Purity (after purification) >98%>98%

Visualizations

Logical Workflow for the Synthesis

G cluster_0 Precursors & Reagents cluster_1 Reaction Steps cluster_2 Intermediates & Product A 3,5-Dichloro-2-fluoroaniline E Diazotization & Sandmeyer Reaction A->E B Sandmeyer Reagents (NaNO₂, HBr, CuBr) B->E C Magnesium F Grignard Formation & Acylation C->F D Acetyl Chloride D->F G 5-Bromo-1,3-dichloro-2-fluorobenzene E->G H This compound F->H G->F

Caption: Logical workflow of the proposed synthesis.

Application Notes and Protocols for the Characterization of 1-(3,5-Dichloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 1-(3,5-Dichloro-2-fluorophenyl)ethanone, a halogenated aromatic ketone of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific compound, the quantitative data presented is based on established principles of analytical chemistry and data from closely related structural analogs. The provided protocols are robust starting points for method development and validation.

Introduction to Analytical Characterization

The structural elucidation and purity assessment of this compound are critical for its application in research and development. A combination of spectroscopic and chromatographic techniques is essential for unambiguous identification and quantification. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) for this purpose.

Analytical Techniques Overview
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.

  • Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition. Fragmentation patterns provide additional structural information.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies functional groups within a molecule by measuring the absorption of infrared radiation.

  • High-Performance Liquid Chromatography (HPLC): Separates components of a mixture for identification, quantification, and purification. A reversed-phase method is typically suitable for aromatic ketones.

Quantitative Data Summary

The following tables summarize the predicted quantitative data for the characterization of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.6-7.8d~2.5H-6
~7.4-7.6dd~8.5, ~2.5H-4
~2.6s--CH₃

Note: Chemical shifts are predicted and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~195-200C=O
~155-160 (d, ¹JCF ≈ 250 Hz)C-F
~135-140C-Cl
~130-135C-Cl
~125-130Aromatic CH
~120-125Aromatic CH
~115-120Aromatic C-C=O
~28-32-CH₃

Note: Chemical shifts are predicted and may vary based on experimental conditions. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/zRelative IntensityAssignment
206/208/210High[M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl atoms)
191/193/195Moderate[M-CH₃]⁺
163/165Moderate[M-CH₃-CO]⁺
175/177Moderate[M-OCH₃]⁺ (from rearrangement)
43High[CH₃CO]⁺

Note: The isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4) is a key diagnostic feature.

Table 4: Predicted FT-IR Data (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch (-CH₃)
~1700-1680StrongC=O stretch (aromatic ketone)
~1600-1550Medium-StrongAromatic C=C stretch
~1250-1200StrongC-F stretch
~850-750StrongC-Cl stretch

Note: The exact peak positions can be influenced by the physical state of the sample.

Table 5: Suggested HPLC Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Expected Retention Time ~5-7 minutes

Note: This is a starting point for method development. Optimization of the mobile phase composition may be required.

Experimental Protocols

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.7 mL of CDCl₃ in a small vial.

  • Vortex the vial to ensure complete dissolution.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time with more scans will be necessary.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the peaks in the ¹H spectrum and assign the signals in both spectra.

Mass Spectrometry Protocol (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS instrument with an electron ionization (EI) source

Procedure:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent.

  • Set the GC-MS parameters:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • MS Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

  • Acquire the data.

  • Analyze the resulting mass spectrum, identifying the molecular ion peak and major fragment ions.

FT-IR Spectroscopy Protocol

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (liquid or solid)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr plates.

Procedure (using ATR):

  • Ensure the ATR crystal is clean.

  • Acquire a background spectrum.

  • Place a small amount of the sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol).

  • Analyze the spectrum and assign the characteristic absorption bands.

HPLC Protocol

Objective: To assess the purity of the compound and develop a quantitative method.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 60:40 v/v). Degas the mobile phase.

  • Prepare a stock solution of the sample (e.g., 1 mg/mL) in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Set up the HPLC system with the conditions outlined in Table 5.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standards and the sample solution.

  • Record the chromatograms.

  • Determine the retention time and peak area for the analyte.

  • Construct a calibration curve and determine the purity or concentration of the sample.

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Analysis & Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR FT-IR Spectroscopy Sample->IR HPLC HPLC Analysis Sample->HPLC Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment HPLC->Purity Structure->Purity HPLC_Workflow A Prepare Mobile Phase (Acetonitrile:Water) C Equilibrate HPLC System A->C B Prepare Sample & Standards D Inject Sample B->D C->D E Data Acquisition (Chromatogram) D->E F Data Analysis (Retention Time, Peak Area) E->F G Quantification / Purity Determination F->G GCMS_Workflow A Prepare Dilute Sample in Volatile Solvent B Inject into GC-MS A->B C Separation by GC B->C D Ionization (EI) & Mass Analysis (MS) C->D E Data Acquisition (Mass Spectrum) D->E F Data Interpretation (Molecular Ion, Fragments) E->F

Application Notes and Protocols: 1-(3,5-Dichloro-2-fluorophenyl)ethanone as an Intermediate for Veterinary Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview of the synthesis and application of the pivotal intermediate, 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, in the development of modern veterinary drugs. Notably, this intermediate is a key building block in the synthesis of Sarolaner, a potent isoxazoline-class ectoparasiticide. While the initial query specified 1-(3,5-dichloro-2-fluorophenyl)ethanone, extensive research indicates that the 4-fluoro isomer is the correct and widely utilized precursor for Sarolaner. This document will focus on the synthesis, mechanism of action, and efficacy of Sarolaner, providing valuable data and protocols for researchers in veterinary drug discovery and development.

Sarolaner is a broad-spectrum parasiticide effective against fleas and ticks in dogs.[1] Its mechanism of action involves the non-competitive antagonism of insect and acarine gamma-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels.[1] This mode of action leads to the uncontrolled neuromuscular activity and subsequent death of the parasites.[1] The high selectivity of Sarolaner for invertebrate nerve receptors over mammalian counterparts contributes to its favorable safety profile in host animals.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and pharmacokinetic properties of Sarolaner.

Table 1: Efficacy of Sarolaner Against Flea Infestations in Dogs

Time PointTreatment GroupMean Flea CountPercent Efficacy (%)Reference
Day 14Sarolaner0.1>99[2]
Day 14Spinosad1.296.7[2]
Day 30Sarolaner0.0100[2]
Day 30Spinosad0.598.6[2]
Day 60Sarolaner0.0100[2]
Day 60Spinosad0.0100[2]
Day 90Sarolaner0.0100[2]
Day 90Spinosad0.199.5[2]

Table 2: Efficacy of Sarolaner Against Tick Infestations in Dogs (Ixodes scapularis)

Time Point (Post-treatment)Treatment GroupMean Live Tick CountPercent Efficacy (%)Reference
48 hoursSarolaner (2 mg/kg)0.1>99[3]
35 daysSarolaner (2 mg/kg)0.4>96[3]

Table 3: Pharmacokinetic Properties of Sarolaner in Dogs

ParameterValueReference
Bioavailability>85%[4]
Protein Binding>99.9%[4]
Half-life11-12 days[4]

Signaling Pathway

Sarolaner and other isoxazoline insecticides target the central nervous system of ectoparasites. The primary mechanism involves the blockade of ligand-gated chloride channels, specifically those gated by the neurotransmitters GABA and glutamate. This inhibition disrupts the normal flow of chloride ions into neurons, leading to hyperexcitation, paralysis, and ultimately the death of the parasite.

cluster_parasite_neuron Parasite Neuron GABA GABA GABA_Receptor GABA-gated Chloride Channel GABA->GABA_Receptor Binds Glutamate Glutamate Glutamate_Receptor Glutamate-gated Chloride Channel Glutamate->Glutamate_Receptor Binds Sarolaner Sarolaner Sarolaner->GABA_Receptor Blocks Sarolaner->Glutamate_Receptor Blocks Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Opens Glutamate_Receptor->Chloride_Influx Opens Hyperpolarization Neuron Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Paralysis_Death Paralysis & Death Hyperpolarization->Paralysis_Death Prevents

Caption: Mechanism of action of Sarolaner on parasite neurons.

Experimental Protocols

The synthesis of Sarolaner from 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone involves a multi-step process. The following protocols are compiled from patent literature and represent a likely synthetic route.

Protocol 1: Synthesis of the Isoxazoline Core

This protocol describes the formation of the key isoxazoline ring structure.

Materials:

  • 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

  • A suitable vinyl-containing coupling partner (e.g., a vinyl-substituted spiroazetidine-isobenzofuran precursor)

  • Hydroxylamine hydrochloride

  • A suitable base (e.g., triethylamine or sodium bicarbonate)

  • An appropriate solvent (e.g., ethanol, methanol, or a mixture of water and an organic solvent)

Procedure:

  • Dissolve 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone and the vinyl-containing coupling partner in the chosen solvent in a reaction vessel.

  • Add hydroxylamine hydrochloride to the mixture.

  • Slowly add the base to the reaction mixture while stirring. The reaction is typically carried out at room temperature or with gentle heating.

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired isoxazoline intermediate.

Protocol 2: Final Synthesis of Sarolaner

This protocol outlines the final step in the synthesis of Sarolaner, which typically involves the acylation of the spiroazetidine nitrogen.

Materials:

  • The isoxazoline intermediate from Protocol 1

  • 2-(Methylsulfonyl)acetyl chloride or a similar acylating agent

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • An aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Dissolve the isoxazoline intermediate in the aprotic solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add the non-nucleophilic base to the solution.

  • Slowly add a solution of 2-(methylsulfonyl)acetyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or HPLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, Sarolaner, by recrystallization or column chromatography.

Experimental Workflow

The overall workflow for the development and evaluation of Sarolaner, from synthesis to efficacy testing, is depicted below.

cluster_synthesis Synthesis & Purification cluster_evaluation Evaluation Intermediate 1-(3,5-dichloro-4-fluorophenyl) -2,2,2-trifluoroethanone Coupling Coupling with Vinyl Partner & Cyclization Intermediate->Coupling Isoxazoline Isoxazoline Intermediate Coupling->Isoxazoline Acylation Acylation Isoxazoline->Acylation Sarolaner_Crude Crude Sarolaner Acylation->Sarolaner_Crude Purification Purification (Chromatography/Recrystallization) Sarolaner_Crude->Purification Sarolaner_Pure Pure Sarolaner Purification->Sarolaner_Pure InVitro In Vitro Efficacy (Flea & Tick Assays) Sarolaner_Pure->InVitro InVivo_PK In Vivo Pharmacokinetics (Dogs) InVitro->InVivo_PK InVivo_Efficacy In Vivo Efficacy & Safety (Dogs) InVivo_PK->InVivo_Efficacy Regulatory Regulatory Submission & Approval InVivo_Efficacy->Regulatory

Caption: General workflow for the synthesis and evaluation of Sarolaner.

References

Application of 1-(3,5-Dichloro-2-fluorophenyl)ethanone Derivatives in Agrochemical Synthesis: A Focus on Isoxazoline Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Derivatives of 1-(3,5-Dichloro-2-fluorophenyl)ethanone are pivotal building blocks in the synthesis of modern agrochemicals, particularly within the isoxazoline class of insecticides and acaricides. While the specific molecule this compound is less commonly cited, the structurally related compound, 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone , serves as a key precursor in the industrial production of potent active ingredients. This document provides detailed application notes and experimental protocols for the synthesis of the prominent insecticide, Fluralaner, highlighting the significance of this chemical intermediate.

Agrochemical Significance

The dichlorophenyl ethanone moiety is integral to the pharmacophore of several isoxazoline-based pesticides. These compounds are renowned for their efficacy against a broad spectrum of economically important pests in both crop protection and animal health.

Mechanism of Action

Isoxazoline insecticides, including Fluralaner, exert their effect by acting as potent non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in the nervous system of invertebrates.[1][2][3][4][5] This binding blocks the influx of chloride ions into neurons, leading to hyperexcitation, paralysis, and ultimately the death of the target pest.[3][4][5] The high selectivity of these compounds for insect GABA receptors over their mammalian counterparts contributes to their favorable safety profile for vertebrates.[4]

Featured Agrochemical: Fluralaner

Fluralaner is a systemic insecticide and acaricide widely used in veterinary medicine for the control of fleas and ticks on dogs and cats. Its synthesis relies on the strategic use of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and subsequent elaboration to the final isoxazoline-substituted benzamide structure.

Synthetic Pathway Overview

The synthesis of Fluralaner is a multi-step process involving the preparation of two key intermediates, which are then coupled in a final condensation step. The overall synthetic logic is depicted below.

Fluralaner_Synthesis_Overview start1 1-(3,5-Dichlorophenyl)- 2,2,2-trifluoroethanone intermediate1 Intermediate A: 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)- 4,5-dihydro-1,2-oxazol-3-yl]-2-methylbenzoic acid start1->intermediate1 Multi-step synthesis start2 Starting Materials for Side Chain intermediate2 Intermediate B: 2-amino-N-(2,2,2-trifluoroethyl)acetamide start2->intermediate2 Multi-step synthesis final_product Fluralaner intermediate1->final_product intermediate2->final_product Condensation

Caption: High-level overview of the synthetic strategy for Fluralaner.

Experimental Protocols

The following protocols are detailed syntheses for the key intermediates and the final condensation to yield Fluralaner.

Synthesis of Intermediate A: 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methylbenzoic acid

This intermediate forms the core isoxazoline structure of Fluralaner.

Intermediate_A_Synthesis reactant1 3-Bromo-5-(3,5-dichlorophenyl)-5- (trifluoromethyl)-4,5-dihydroisoxazole reagents Pd(dppf)Cl2 Potassium Acetate reactant1->reagents reactant2 2-Methyl-4-(4,4,5,5-tetramethyl- [1,3,2]dioxaborolan-2-yl)-benzoic acid reactant2->reagents conditions 85 ± 5 °C, 8h Under Nitrogen reagents->conditions solvent 1,4-Dioxane / Water solvent->conditions product Intermediate A conditions->product workup Quench with Water DCM Extraction Column Chromatography product->workup

Caption: Workflow for the synthesis of Intermediate A.

Procedure:

  • To a 100 mL three-necked flask maintained under a nitrogen atmosphere, add 3-bromo-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole (700 mg, 1.93 mmol), 2-methyl-4-(4,4,5,5-tetramethyl-1,3-dioxaborolan-2-yl)benzoic acid (560 mg, 2.14 mmol), and potassium acetate (379 mg, 3.86 mmol).[6]

  • Add 1,4-dioxane (15 mL) and water (1.5 mL) to the flask.[6]

  • Add Pd(dppf)Cl2 (141 mg, 0.19 mmol) to the reaction mixture.[6]

  • Heat the reaction mixture to 85 ± 5 °C and maintain for 8 hours.[6]

  • After 8 hours, cool the reaction to room temperature and quench with water (50 mL).[6]

  • Extract the aqueous layer with dichloromethane (2 x 45 mL).[6]

  • Combine the organic phases and wash with saturated brine (50 mL).[6]

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.[6]

  • Purify the residue by silica gel column chromatography (eluent: n-heptane/ethyl acetate gradient from 10:1 to 3:1) to yield the product as a pale yellow solid.[6]

Synthesis of Intermediate B: 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

This intermediate forms the side chain that is attached to the benzoyl group of Intermediate A.

Procedure:

  • In a reaction flask, combine 2-chloro-N-(2,2,2-trifluoroethyl)acetamide (120.00 g) and aqueous ammonia (960.00 g).[7]

  • Heat the reaction mixture to 40 °C and maintain for 2 hours. Monitor the reaction completion by GC (residual 2-chloro-N-(2,2,2-trifluoroethyl)acetamide <0.1%).[7]

  • After the reaction is complete, evaporate the solvent under reduced pressure at 60-70 °C to obtain a white solid.[7]

  • To the resulting white solid, add ethyl acetate (240.00 g) and stir the slurry at room temperature for 2 hours.[7]

  • Filter the solid, wash the filter cake with ethyl acetate (50 g), and dry in a vacuum oven at 50 °C for 8 hours to yield 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride as a white solid.[7]

Final Condensation: Synthesis of Fluralaner

This final step involves the amide coupling of Intermediate A and Intermediate B.

Procedure:

  • In a suitable reaction vessel, dissolve N-[4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl]-2-methylbenzoyl]glycine (an activated form of Intermediate A, 1.00 g) in dichloromethane (30 mL).[8]

  • Add 1-[3-(diethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC HCl, 0.65 g) and stir the mixture at room temperature for 15 minutes.[8]

  • Add 2,2,2-trifluoroethylamine (a precursor to Intermediate B, 0.40 g) and 4-(N,N-dimethylamino)pyridine (DMAP, 0.40 g).[8]

  • Stir the reaction mixture at room temperature for an additional 2 hours.[8]

  • Upon completion, distill off the solvent under reduced pressure.[8]

  • Purify the residue using silica gel column chromatography with an ethyl acetate-hexane (1:3) eluent.[8]

  • Crystallize the product from hexane to obtain Fluralaner as a white crystalline solid.[8]

Quantitative Data Summary

The following table summarizes the reported yields and purity for the synthesis of Fluralaner and its intermediates.

StepProductYield (%)Purity (%)Reference(s)
Synthesis of Intermediate A4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methylbenzoic acid86>98[6][9]
Synthesis of Intermediate B2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride89.6899[7]
Final Condensation and PurificationFluralaner~75.5>99[8]

Mode of Action: Inhibition of GABA-Gated Chloride Channels

GABA_Channel_Inhibition cluster_neuron Postsynaptic Neuron Membrane cluster_normal Normal State cluster_inhibited Inhibited State gaba_receptor GABA Receptor Chloride Channel (Closed) gaba GABA Neurotransmitter gaba_receptor_open GABA Receptor Chloride Channel (Open) gaba->gaba_receptor_open:f0 Binds gaba_receptor_blocked GABA Receptor Chloride Channel (Blocked) gaba->gaba_receptor_blocked:f0 isoxazoline Isoxazoline (e.g., Fluralaner) isoxazoline->gaba_receptor_blocked:f1 Blocks cl_ion_out Cl- cl_ion_out->gaba_receptor_open:f1 Influx cl_ion_in Cl- hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) no_influx No Cl- Influx hyperexcitation Hyperexcitation and Paralysis

Caption: Mechanism of action of isoxazoline insecticides on GABA-gated chloride channels.

The synthesis of advanced agrochemicals like Fluralaner showcases the critical role of halogenated phenyl ethanone derivatives. The provided protocols and data offer a comprehensive resource for researchers in agrochemical synthesis, highlighting a robust pathway to a commercially significant insecticide. The unique mode of action of isoxazolines continues to make them a valuable tool in pest management strategies, addressing the ongoing challenge of insecticide resistance.

References

Application Notes and Protocols for the Utilization of 1-(3,5-Dichloro-2-fluorophenyl)ethanone in Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-Dichloro-2-fluorophenyl)ethanone is a halogenated acetophenone derivative that serves as a valuable starting material in synthetic organic chemistry. Its primary documented application lies in the agrochemical industry as a key intermediate for the synthesis of potent isoxazoline-based pesticides. While its direct application in the development of novel therapeutic agents is not extensively reported in peer-reviewed literature, its structural features present a potential scaffold for the design of bioactive molecules, including kinase inhibitors. This document provides detailed protocols for its established use in pesticide synthesis and presents a hypothetical workflow for its potential application in the discovery of novel kinase inhibitors.

Application Note 1: Synthesis of Isoxazoline-Substituted Benzamide Pesticides

The most prominent application of this compound is in the multi-step synthesis of isoxazoline-substituted benzamides, a class of compounds with significant insecticidal and acaricidal activity. These compounds function by targeting the GABA-gated chloride channels in insects.

Overall Synthetic Scheme

The synthesis involves the conversion of this compound to a chalcone intermediate, followed by cyclization with hydroxylamine to form the isoxazoline ring, and subsequent amidation to yield the final active pesticide.

G A 1-(3,5-Dichloro-2- fluorophenyl)ethanone B Aldol Condensation (e.g., with trifluoroacetaldehyde ethyl hemiacetal) A->B C Chalcone Intermediate B->C D Cyclization (Hydroxylamine) C->D E Isoxazoline Intermediate D->E F Amidation (e.g., with a substituted benzoic acid) E->F G Final Isoxazoline Pesticide F->G

Caption: Synthetic workflow for an isoxazoline pesticide.

Experimental Protocol: Synthesis of a Chalcone Intermediate

This protocol describes a typical aldol condensation reaction to form the chalcone intermediate.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or methanol, add a base (e.g., sodium hydroxide, 1.2 eq) at room temperature.

  • Addition of Aldehyde: Slowly add the desired aldehyde, for example, trifluoroacetaldehyde ethyl hemiacetal (1.1 eq), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1N HCl).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Intermediates in Pesticide Synthesis
Compound Name Molecular Formula Molecular Weight ( g/mol ) Purpose
This compoundC₈H₅Cl₂FO207.03Starting Material
(E)-4,4,4-Trifluoro-1-(3,5-dichloro-2-fluorophenyl)but-2-en-1-oneC₁₀H₄Cl₂F₄O289.04Chalcone Intermediate
5-(3,5-Dichloro-2-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazoleC₁₀H₅Cl₂F₄NO304.05Isoxazoline Intermediate

Application Note 2: Hypothetical Workflow for the Development of Novel Kinase Inhibitors

The substituted phenyl ring of this compound is a common feature in many ATP-competitive kinase inhibitors. The chlorine and fluorine substituents can form favorable interactions within the ATP-binding pocket of various kinases. This section outlines a hypothetical workflow for leveraging this starting material in a drug discovery campaign targeting a protein kinase, for instance, Epidermal Growth Factor Receptor (EGFR), which is often implicated in cancer.

Rationale for Kinase Inhibitor Scaffolding

Many successful kinase inhibitors feature a heterocyclic core (e.g., quinazoline, pyrimidine) attached to a substituted phenyl ring. The carbonyl group of this compound provides a reactive handle for the construction of such heterocyclic systems.

Hypothetical Synthetic Scheme for a Pyrimidine-Based Kinase Inhibitor Scaffold

A plausible approach involves the condensation of the starting acetophenone with a suitable reagent to form a pyrimidine ring, a privileged scaffold in kinase inhibitor design.

G A 1-(3,5-Dichloro-2- fluorophenyl)ethanone B Claisen Condensation (e.g., with diethyl oxalate) A->B C 1,3-Dicarbonyl Intermediate B->C D Cyclocondensation (e.g., with guanidine) C->D E Aminopyrimidine Scaffold D->E F Further Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) E->F G Library of Potential Kinase Inhibitors F->G

Caption: Hypothetical synthesis of a pyrimidine-based inhibitor library.

General Experimental Protocol: Synthesis of an Aminopyrimidine Scaffold
  • Formation of 1,3-Dicarbonyl Intermediate: To a solution of sodium ethoxide (2.2 eq) in dry ethanol, add a mixture of this compound (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up of Intermediate: Quench the reaction with water and acidify with dilute HCl. Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain the crude 1,3-dicarbonyl intermediate.

  • Cyclocondensation: Reflux the crude intermediate with guanidine hydrochloride (1.5 eq) and a base (e.g., potassium carbonate, 2.0 eq) in a suitable solvent like ethanol for 8-12 hours.

  • Purification: After cooling, filter the reaction mixture and concentrate the filtrate. The resulting solid can be purified by recrystallization or column chromatography to yield the aminopyrimidine scaffold.

Hypothetical Drug Discovery Workflow

G cluster_0 Compound Synthesis & Screening cluster_1 Lead Optimization A Synthesis of Aminopyrimidine Scaffold B Library Synthesis via Parallel Chemistry A->B C High-Throughput Screening (HTS) against target kinase (e.g., EGFR) B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F In vitro Biological Assays (e.g., cell viability, western blot) E->F G ADME/Tox Profiling F->G H Lead Candidate Selection G->H

Caption: A hypothetical workflow for kinase inhibitor discovery.

Illustrative Signaling Pathway: EGFR Signaling

The following diagram illustrates a simplified EGFR signaling pathway, which could be the target of the hypothetically developed compounds.

G EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Hypothetical Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

Hypothetical Data Presentation: Kinase Inhibition

The following table illustrates how quantitative data for a series of hypothetical inhibitors would be presented.

Compound ID R-Group Modification EGFR IC₅₀ (nM) Selectivity vs. Other Kinases (Fold)
HYPO-001-H5205
HYPO-0024-methoxyphenyl15020
HYPO-0033-aminophenyl4550
HYPO-0044-pyridyl8035

Disclaimer: The information presented in Application Note 2 is hypothetical and intended to illustrate a potential research direction. There is no published evidence for the successful synthesis or biological activity of kinase inhibitors derived directly from this compound. The provided protocols are generalized and would require optimization.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(3,5-Dichloro-2-fluorophenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(3,5-dichloro-2-fluorophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions (FAQs) concerning the optimization of this challenging synthesis. The primary synthetic route involves the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene, a process complicated by the electron-deactivating nature of the halogen substituents on the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation to produce this compound is resulting in a very low or no yield. What are the primary causes?

A1: Low to no yield in this specific reaction is a common challenge and typically stems from three main factors:

  • Deactivated Aromatic Ring: The starting material, 1,3-dichloro-2-fluorobenzene, contains three electron-withdrawing halogen atoms (-Cl, -F). These groups strongly deactivate the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution like the Friedel-Crafts acylation.[1] Overcoming this requires forcing reaction conditions.

  • Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Any trace amounts of water in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst, halting the reaction. Strict anhydrous (dry) conditions are absolutely essential.

  • Insufficient Catalyst Stoichiometry: The ketone product, this compound, can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction mixture, preventing it from activating more acylating agent.[1] Therefore, a stoichiometric amount (1.0 equivalent) or even a slight excess of the Lewis acid is often required to drive the reaction to completion.

Q2: I am observing multiple product spots on my TLC analysis. What are the likely isomeric byproducts and how can I improve regioselectivity?

A2: The formation of multiple isomers is a potential issue due to the directing effects of the three halogen substituents. Both fluorine and chlorine are ortho, para-directors. For 1,3-dichloro-2-fluorobenzene, electrophilic attack can theoretically occur at positions 4, 5, or 6. The desired product results from acylation at the 4-position. Acylation at the 6-position would yield 1-(2,4-Dichloro-3-fluorophenyl)ethanone. Steric hindrance from the adjacent fluorine and chlorine atoms generally disfavors substitution at the 6-position. To improve selectivity for the desired 4-position product, careful control of reaction temperature is crucial. Lower temperatures often increase selectivity but may decrease the overall reaction rate.

Q3: My reaction mixture has turned dark and is producing a tarry, intractable material. What causes this and how can it be prevented?

A3: The formation of dark, tarry material is typically a result of side reactions, such as polymerization or decomposition of the starting material or product, often caused by excessively high reaction temperatures.[1] While the deactivated ring requires energy to react, overheating can promote these unwanted pathways. To prevent this, it is critical to maintain careful temperature control throughout the reaction and to find an optimal balance that allows for acylation to proceed without significant degradation.

Q4: Can I use aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups in a Friedel-Crafts acylation?

A4: No, aromatic compounds containing amine or hydroxyl groups are not suitable for Friedel-Crafts reactions.[1] These functional groups have lone pairs of electrons that will react with and form a complex with the Lewis acid catalyst, deactivating it. This makes the aromatic ring extremely unreactive towards the desired acylation.[1]

Troubleshooting Guide

The following table summarizes common issues encountered during the synthesis of this compound and provides recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Deactivated Aromatic Ring: The three halogen substituents reduce the ring's reactivity.[1]Consider using a more reactive acylating agent (e.g., an acid anhydride instead of an acyl halide) or a stronger Lewis acid. Carefully increase the reaction temperature while monitoring for decomposition.
Moisture Contamination: Water deactivates the Lewis acid catalyst.[1]Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Insufficient Catalyst: The ketone product forms a complex with the Lewis acid.[1]Use at least a full stoichiometric equivalent (1.0 eq) of the Lewis acid catalyst relative to the substrate. An excess (e.g., 1.1-1.2 eq) may be beneficial.
Multiple Products (Isomer Formation) Lack of Regioselectivity: Acylation occurs at different positions on the aromatic ring.Optimize the reaction temperature; lower temperatures often favor the thermodynamically more stable para-isomer. Screen different Lewis acids or solvent systems, as these can influence regioselectivity.
Dark, Tarry Reaction Mixture Decomposition/Polymerization: Reaction temperature is too high.[1]Maintain strict temperature control using an appropriate cooling/heating bath. Ensure slow, controlled addition of reagents to manage any exotherms.

Experimental Protocols

Representative Protocol: Friedel-Crafts Acylation of 1,3-Dichloro-2-fluorobenzene

Disclaimer: This is a representative protocol based on general principles for acylating deactivated aromatic rings. Optimization of stoichiometry, temperature, and reaction time will be necessary.

Materials:

  • 1,3-Dichloro-2-fluorobenzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Charging Reactants: Charge the flask with 1,3-dichloro-2-fluorobenzene (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: To the stirred solution, add anhydrous AlCl₃ (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Acylating Agent Addition: Add acetyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux (approx. 40 °C for DCM). Monitor the reaction progress by TLC or GC analysis.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by slowly adding it to a flask containing crushed ice and 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Presentation

Table 2: Key Optimization Parameters for Friedel-Crafts Acylation

ParameterRange / OptionsRationale & Considerations
Lewis Acid Catalyst AlCl₃, FeCl₃, SnCl₄, Bi(OTf)₃[2]AlCl₃ is the most common and reactive but requires stoichiometric amounts. Other Lewis acids might offer different selectivity or milder conditions but may be less effective for deactivated rings.
Molar Ratio (Substrate:Acyl Halide:Catalyst) 1 : 1-1.2 : 1.1-1.5A slight excess of the acylating agent and a definite excess of the catalyst are generally required to overcome ring deactivation and catalyst complexation.
Solvent Dichloromethane (DCM), Dichloroethane (DCE), Carbon Disulfide (CS₂), NitromethaneThe choice of solvent can influence catalyst activity and reaction temperature range. CS₂ and nitromethane are classic solvents for challenging acylations.
Temperature 0 °C to 50 °CInitial addition should be at low temperature (0 °C) to control the initial exotherm. The reaction may require gentle heating to proceed at a reasonable rate. This parameter must be carefully optimized.

Visualizations

G start_end start_end process process decision decision output output A Start: Prepare Anhydrous Setup (Inert Atmosphere) B Add Substrate & Anhydrous Solvent A->B C Cool Reaction to 0 °C B->C D Add Lewis Acid (AlCl₃) Portion-wise C->D E Add Acetyl Chloride Dropwise D->E F Warm to RT, then Reflux Monitor by TLC/GC E->F G Reaction Complete? F->G G->F No H Aqueous Workup (Quench with Ice/HCl) G->H Yes I Extract with Solvent H->I J Wash Organic Layers I->J K Dry & Concentrate J->K L Purify Product (Chromatography/Recrystallization) K->L M End: Characterize Product L->M

Caption: Experimental workflow for the synthesis of this compound.

G start_node Reaction Issue Detected d1 Low / No Yield? start_node->d1 decision decision cause cause solution solution d2 Multiple Products (Isomers)? d1->d2 No c1a Ring Deactivation d1->c1a Yes c1b Wet Reagents/Glassware d1->c1b c1c Insufficient Catalyst d1->c1c d3 Dark / Tarry Mixture? d2->d3 No c2 Poor Regioselectivity d2->c2 Yes c3 Reaction Temp. Too High d3->c3 Yes s1c Increase Reaction Temp. CAREFULLY c1a->s1c s1b Ensure Strict Anhydrous Conditions c1b->s1b s1a Increase Catalyst Stoichiometry (>1.1 eq) c1c->s1a s2 Optimize Temperature & Screen Solvents c2->s2 s3 Improve Temp. Control & Ensure Slow Addition c3->s3

Caption: Troubleshooting logic for optimizing the Friedel-Crafts acylation reaction.

References

Technical Support Center: Purification of 1-(3,5-Dichloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the purification of 1-(3,5-Dichloro-2-fluorophenyl)ethanone. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: The synthesis of this compound typically proceeds via a Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene. Potential impurities include:

  • Unreacted Starting Materials: Residual 1,3-dichloro-2-fluorobenzene and the acylating agent (e.g., acetyl chloride or acetic anhydride).

  • Regioisomers: Acylation at other positions on the aromatic ring, although the directing effects of the substituents make the desired product the major isomer.

  • Polyacylated Products: Introduction of more than one acetyl group onto the aromatic ring, particularly if the reaction conditions are not carefully controlled.

  • Hydrolyzed Reagents: Moisture can lead to the hydrolysis of the Lewis acid catalyst and the acylating agent, reducing reaction efficiency.

Q2: What are the recommended purification techniques for this compound?

A2: The most effective purification methods for this compound are:

  • Recrystallization: Ideal for removing small amounts of impurities.

  • Column Chromatography: Excellent for separating the desired product from starting materials and isomeric byproducts.

  • Distillation (under reduced pressure): Suitable for purifying the product on a larger scale, especially if the impurities have significantly different boiling points.

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: Based on the polarity of the target compound (a polyhalogenated aromatic ketone), suitable solvent systems for recrystallization include:

  • Single Solvent Systems: Heptane, cyclohexane, or ethanol may be effective. The compound should be soluble at elevated temperatures and sparingly soluble at room temperature or below.

  • Mixed Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., dichloromethane or ethyl acetate) and a non-solvent in which it is poorly soluble (e.g., hexane or heptane) can be used. The non-solvent is added to the hot, saturated solution until turbidity appears, followed by cooling. For a similar compound, 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone, recrystallization from cyclohexane at -10°C has been reported to be effective.[1][2][3]

Troubleshooting Guides

Recrystallization
Issue Possible Cause Solution
Oiling out instead of crystallizing The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.- Use a lower boiling point solvent or a mixed solvent system. - Ensure the solution is not cooled too rapidly. - Try scratching the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling The solution is not saturated. The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add a non-solvent dropwise to the solution at room temperature until it becomes slightly turbid, then warm to redissolve and cool slowly. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Poor recovery of the product Too much solvent was used. The crystals were filtered before crystallization was complete.- Concentrate the filtrate and cool again to obtain a second crop of crystals. - Ensure the solution is allowed to stand for a sufficient amount of time at a low temperature before filtration.
Product is still impure after recrystallization The impurities have similar solubility to the product. The crystals were not washed properly after filtration.- Repeat the recrystallization process. - Consider using a different solvent or solvent system. - Wash the filtered crystals with a small amount of cold, fresh solvent.
Column Chromatography
Issue Possible Cause Solution
Poor separation of the product from impurities The eluent system is not optimized. The column was not packed properly. The column was overloaded.- Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of ethyl acetate in heptane or hexane) to find the optimal eluent for separation. For a similar compound, pure heptane has been used.[1][2][3] - Ensure the silica gel is packed uniformly without cracks or air bubbles. - Use an appropriate amount of crude product for the size of the column.
The product is eluting too quickly (high Rf) The eluent is too polar.- Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., use a lower percentage of ethyl acetate in heptane).
The product is eluting too slowly or not at all (low Rf) The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the more polar solvent.
Tailing of the product band The compound is interacting too strongly with the stationary phase. The sample was loaded in a solvent that is too strong.- Add a small amount of a slightly more polar solvent (like a few drops of methanol) to the eluent. - Dissolve the crude product in a minimal amount of a non-polar solvent before loading it onto the column.

Experimental Protocols

General Purification Workflow

Purification Workflow crude Crude this compound initial_analysis Initial Purity Analysis (TLC, GC-MS) crude->initial_analysis decision Purity Assessment initial_analysis->decision recrystallization Recrystallization decision->recrystallization Minor Impurities chromatography Column Chromatography decision->chromatography Multiple Impurities / Isomers distillation Reduced Pressure Distillation decision->distillation Large Scale / Volatile Impurities final_analysis Final Purity Analysis (GC-MS, NMR) recrystallization->final_analysis chromatography->final_analysis distillation->final_analysis pure_product Pure Product final_analysis->pure_product Troubleshooting Persistent Impurities start Impurity persists after initial purification identify Identify impurity (NMR, GC-MS) start->identify isomeric Isomeric impurity? identify->isomeric starting_material Unreacted starting material? identify->starting_material other Other byproduct? identify->other optimize_chroma Optimize column chromatography (gradient elution, different stationary phase) isomeric->optimize_chroma recrystallize_diff Recrystallize from a different solvent system isomeric->recrystallize_diff If chromatography fails wash Aqueous wash of crude product (e.g., NaHCO₃ for acidic impurities) starting_material->wash distill Fractional distillation under reduced pressure starting_material->distill If boiling points differ other->optimize_chroma other->recrystallize_diff end Pure Product optimize_chroma->end recrystallize_diff->end wash->end distill->end

References

Technical Support Center: Synthesis of 1-(3,5-Dichloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(3,5-Dichloro-2-fluorophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis, improve yields, and troubleshoot common issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound, which is commonly prepared via a Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid catalyst.
2. Insufficient Catalyst: Deactivated aromatic rings, such as 1,3-dichloro-2-fluorobenzene, require a stoichiometric amount of Lewis acid catalyst.[1]Increase the molar ratio of the Lewis acid catalyst to the acylating agent. A 1.1 to 1.5 molar equivalent is often a good starting point.
3. Low Reaction Temperature: The activation energy for the Friedel-Crafts acylation of a deactivated substrate may not be met at lower temperatures.Gradually increase the reaction temperature. For deactivated substrates, heating under reflux may be necessary.[2] Monitor the reaction by TLC or GC to avoid decomposition at excessive temperatures.
4. Poor Quality Starting Material: Impurities in the 1,3-dichloro-2-fluorobenzene or the acylating agent (e.g., acetyl chloride or acetic anhydride) can inhibit the reaction.Purify the starting materials before use. For instance, distill the 1,3-dichloro-2-fluorobenzene and acetyl chloride.
Formation of Multiple Products (Isomers) 1. Isomerization of Starting Material or Product: The reaction conditions may be promoting the migration of substituents on the aromatic ring.This is less common for acylation than alkylation. However, using a milder Lewis acid (e.g., FeCl₃ or ZnCl₂) or a shorter reaction time might reduce isomerization.
2. Undesired Regioisomers: The acyl group may be directed to other positions on the aromatic ring.The directing effects of the substituents (ortho, para-directing for F; meta-directing for Cl) can lead to a mixture of products. Optimize the reaction temperature and choice of Lewis acid to favor the desired isomer. Consider using a bulkier Lewis acid to sterically hinder unwanted positions.
Formation of Dark-Colored, Tarry Byproducts 1. Reaction Temperature is Too High: Excessive heat can lead to polymerization and decomposition of the reactants and products.Carefully control the reaction temperature. Add the acylating agent dropwise to manage the exothermicity of the reaction.
2. Prolonged Reaction Time: Leaving the reaction to stir for too long after completion can result in side reactions and degradation.Monitor the reaction progress closely using an appropriate analytical technique (TLC, GC, or HPLC). Quench the reaction as soon as the starting material is consumed.
Difficult Product Purification 1. Unreacted Starting Material: If the reaction does not go to completion, the product will be contaminated with the starting materials.Optimize the reaction conditions (catalyst amount, temperature, time) to drive the reaction to completion.
2. Formation of a Stable Complex: The ketone product can form a stable complex with the Lewis acid, making workup and extraction difficult.[1]During the workup, ensure the reaction mixture is quenched with a sufficient amount of cold water or dilute acid to completely hydrolyze the complex.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]

Q2: Why is the yield of my Friedel-Crafts acylation on 1,3-dichloro-2-fluorobenzene consistently low?

A2: The starting material, 1,3-dichloro-2-fluorobenzene, is an electron-deficient (deactivated) aromatic ring due to the presence of three electron-withdrawing halogen substituents. This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution, such as Friedel-Crafts acylation, often resulting in lower yields.[3]

Q3: Can I use a catalytic amount of Lewis acid for this reaction?

A3: It is unlikely that a catalytic amount of a strong Lewis acid like AlCl₃ will be sufficient. The ketone product forms a complex with the Lewis acid, effectively sequestering it.[1] Therefore, a stoichiometric amount (at least 1.1 equivalents relative to the acylating agent) is typically required. For some highly activated aromatic compounds, catalytic amounts of milder Lewis acids can be used, but this is not the case for deactivated substrates.[1]

Q4: What are some alternative Lewis acids I can try if AlCl₃ is not effective?

A4: While AlCl₃ is the most common, other Lewis acids can be employed. For deactivated substrates, strong Lewis acids are generally needed. However, you could explore other options like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃). Some modern methods also utilize triflates like scandium triflate or hafnium triflate, which can be more tolerant to certain functional groups and potentially recyclable.[3]

Q5: How can I minimize the formation of isomeric byproducts?

A5: The directing effects of the fluorine (ortho, para-directing) and chlorine (ortho, para-directing, but deactivating) atoms on the benzene ring will influence the position of acylation. The 2-fluoro and 3,5-dichloro substitution pattern makes the 4- and 6-positions the most likely sites for acylation. To improve selectivity, you can try varying the Lewis acid and the reaction temperature. Lower temperatures often lead to higher selectivity.

Experimental Protocols

The following is a generalized protocol for the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene. This should be adapted and optimized for your specific laboratory conditions.

Materials:

  • 1,3-dichloro-2-fluorobenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable solvent (e.g., 1,2-dichloroethane)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e-g., nitrogen).

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (1.1 eq.). Cool the flask in an ice bath to 0-5 °C. Add anhydrous DCM, followed by the dropwise addition of acetyl chloride (1.0 eq.).

  • Substrate Addition: Once the catalyst and acylating agent have formed a complex, add 1,3-dichloro-2-fluorobenzene (1.0 eq.) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction may require heating to reflux to proceed to completion. Monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, cool the reaction mixture in an ice bath and carefully quench it by slowly adding crushed ice, followed by a dilute HCl solution to hydrolyze the aluminum complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure.

Visualizations

Synthesis_Pathway A 1,3-Dichloro-2-fluorobenzene D This compound A->D + B Acetyl Chloride B->D + C AlCl3 (Lewis Acid) C->D Catalyst

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Issue check_catalyst Is the Lewis Acid catalyst active and in sufficient quantity? start->check_catalyst check_conditions Are the reaction temperature and time optimized? check_catalyst->check_conditions Yes solution_catalyst Use fresh, anhydrous catalyst in stoichiometric amounts. check_catalyst->solution_catalyst No check_reagents Are the starting materials pure? check_conditions->check_reagents Yes solution_conditions Gradually increase temperature and monitor reaction progress. check_conditions->solution_conditions No solution_reagents Purify starting materials before use. check_reagents->solution_reagents No end Yield Improved check_reagents->end Yes solution_catalyst->end solution_conditions->end solution_reagents->end

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

troubleshooting failed reactions involving 1-(3,5-Dichloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3,5-Dichloro-2-fluorophenyl)ethanone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed or underperforming reactions involving this versatile chemical intermediate. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides organized by reaction type.

General Reactivity and Safety Precautions

This compound is an aromatic ketone with a unique substitution pattern that influences its reactivity. The ortho-fluorine atom enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. However, the bulky chlorine atoms in the meta positions can introduce significant steric hindrance, which may affect the approach of nucleophiles and reagents to both the carbonyl group and the alpha-position. The electron-withdrawing nature of the halogen substituents also increases the acidity of the alpha-protons, facilitating enolate formation.

Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)

Question 1: I am attempting a Grignard reaction with this compound, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in a Grignard reaction with this substrate is a common issue and can be attributed to several factors, primarily related to steric hindrance and the stability of the Grignard reagent.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure the this compound starting material is dry.

  • Activate the Magnesium: A dull surface on the magnesium turnings indicates the presence of an oxide layer that can inhibit the reaction. Activate the magnesium by stirring it vigorously under an inert atmosphere, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.

  • Consider Steric Hindrance: The two chlorine atoms and the ortho-fluorine group create a sterically hindered environment around the carbonyl group. A bulky Grignard reagent may struggle to access the electrophilic carbon.

    • Solution: If possible, use a less sterically hindered Grignard reagent. Alternatively, consider using a more reactive organolithium reagent, which is generally less sensitive to steric hindrance than Grignard reagents.

  • Reaction Temperature: While Grignard reactions are often initiated at room temperature or with gentle heating, the subsequent addition of the ketone should be performed at a lower temperature (e.g., 0 °C or -78 °C) to minimize side reactions.

  • Side Reaction - Enolization: The acidic alpha-protons of the ketone can be deprotonated by the Grignard reagent, which acts as a strong base. This leads to the formation of an enolate and consumption of the Grignard reagent without addition to the carbonyl.

    • Solution: Use a less basic organometallic reagent if possible. Another strategy is to use a cerium(III) chloride-mediated reaction (Luche reduction conditions for Grignard reagents), which enhances the nucleophilicity of the organometallic reagent while reducing its basicity, thereby favoring carbonyl addition over enolization.

Table 1: Troubleshooting Low Yield in Grignard Reactions

Potential Cause Recommended Solution Expected Outcome
Wet reagents/glasswareOven-dry all glassware; use anhydrous solvents.Improved Grignard reagent formation and subsequent reaction.
Inactive MagnesiumActivate with iodine or 1,2-dibromoethane.Successful initiation of Grignard reagent formation.
Steric HindranceUse a less bulky Grignard reagent or an organolithium reagent.Increased accessibility to the carbonyl carbon, leading to higher yield.
Competing EnolizationAdd CeCl₃ to the reaction mixture before the Grignard reagent.Suppression of the enolization side reaction and improved yield of the desired alcohol.
Incorrect TemperatureAdd the ketone to the Grignard reagent at 0 °C or lower.Minimized side reactions and decomposition.

Experimental Protocol: Cerium-Mediated Grignard Addition

  • Anhydrous cerium(III) chloride (1.2 equivalents) is suspended in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an argon atmosphere.

  • The suspension is stirred vigorously for 2 hours at room temperature to ensure it is finely dispersed and activated.

  • The mixture is then cooled to -78 °C.

  • The Grignard reagent (1.1 equivalents) is added dropwise to the cerium(III) chloride suspension, and the mixture is stirred for 1 hour at -78 °C.

  • A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred at -78 °C for 3-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Diagram 1: Troubleshooting Logic for Failed Grignard Reaction

Troubleshooting Failed Grignard Reaction start Low/No Product in Grignard Reaction check_conditions Verify Anhydrous Conditions & Mg Activation start->check_conditions steric_issue Consider Steric Hindrance start->steric_issue enolization_issue Suspect Enolization Side Reaction start->enolization_issue temp_issue Check Reaction Temperature start->temp_issue solution_dry Use Oven-Dried Glassware & Anhydrous Solvents check_conditions->solution_dry solution_steric Switch to Less Hindered Grignard or Organolithium steric_issue->solution_steric solution_enolization Use CeCl3 Additive enolization_issue->solution_enolization solution_temp Perform Addition at Low Temperature (0°C to -78°C) temp_issue->solution_temp

Caption: Troubleshooting workflow for Grignard reactions.

Section 2: Alpha-Functionalization Reactions (e.g., Halogenation, Alkylation)

Question 2: I am trying to perform an alpha-bromination on this compound under basic conditions, but I am getting a mixture of products and a low yield of the desired mono-brominated product. What is going wrong?

Answer:

Alpha-halogenation of ketones under basic conditions is often difficult to control at the mono-halogenation stage. The introduction of an electron-withdrawing halogen atom at the alpha-position increases the acidity of the remaining alpha-protons, making the mono-halogenated product more reactive towards enolization and subsequent halogenation than the starting material.

Troubleshooting Steps:

  • Switch to Acidic Conditions: Alpha-halogenation under acidic conditions proceeds through an enol intermediate. The rate-determining step is typically the formation of the enol. The introduction of a halogen deactivates the enol towards further reaction, which generally allows for the isolation of the mono-halogenated product in good yield.

  • Control Stoichiometry: If you must use basic conditions, use no more than one equivalent of the halogenating agent and a non-nucleophilic base. Add the halogenating agent slowly at a low temperature to minimize over-reaction.

  • Choice of Halogenating Agent: For bromination, using Br₂ in acetic acid or N-bromosuccinimide (NBS) with a catalytic amount of acid are common and effective methods for mono-bromination.

Table 2: Comparison of Alpha-Bromination Conditions

Condition Advantages Disadvantages Typical Reagents
Acidic Good control for mono-halogenation.Can be slower than basic conditions.Br₂ in Acetic Acid; NBS, cat. H⁺
Basic Generally faster reaction rates.Difficult to stop at mono-halogenation; risk of polyhalogenation and haloform reaction.Br₂ in NaOH(aq); NaOBr

Experimental Protocol: Acid-Catalyzed Alpha-Bromination

  • Dissolve this compound (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

  • Add a solution of bromine (1.0 equivalent) in acetic acid dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure alpha-bromo ketone.

Diagram 2: Reaction Pathway for Alpha-Bromination

Alpha-Bromination Pathways cluster_acidic Acidic Conditions cluster_basic Basic Conditions Ketone_A Ketone Enol Enol Intermediate Ketone_A->Enol H+ (cat.) Mono_Bromo_A Mono-brominated Product Enol->Mono_Bromo_A Br2 Ketone_B Ketone Enolate Enolate Intermediate Ketone_B->Enolate Base Mono_Bromo_B Mono-brominated Product Enolate->Mono_Bromo_B Br2 Di_Bromo Di-brominated Product Mono_Bromo_B->Di_Bromo Base, Br2 (faster) Tri_Bromo Tri-brominated Product Di_Bromo->Tri_Bromo Base, Br2 (fastest)

Caption: Acidic vs. Basic Alpha-Bromination Pathways.

Section 3: Condensation Reactions (e.g., Aldol, Wittig)

Question 3: My Wittig reaction with this compound is giving a very low yield of the desired alkene. How can I improve the outcome?

Answer:

The Wittig reaction can be challenging with sterically hindered ketones. The bulky substituents around the carbonyl group of this compound can impede the approach of the phosphorus ylide.

Troubleshooting Steps:

  • Use a Less Hindered Ylide: If your synthesis allows, use a smaller, more reactive ylide. For example, methylenetriphenylphosphorane (Ph₃P=CH₂) is generally more effective with hindered ketones than ylides with larger substituents.

  • Use a More Reactive Ylide (Unstabilized): Non-stabilized ylides (e.g., those derived from alkyl halides) are more reactive than stabilized ylides (e.g., those with an adjacent electron-withdrawing group) and may be more successful in reacting with a hindered ketone.

  • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely to avoid decomposition of the ylide.

  • Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate ester instead of a phosphonium salt, often works well for hindered ketones where the Wittig reaction fails. The phosphonate carbanions are generally more nucleophilic and less sterically demanding than the corresponding phosphorus ylides.

Table 3: Strategies to Improve Wittig Reaction Yields

Strategy Description When to Use
Use a smaller ylide Employ ylides with minimal steric bulk, such as Ph₃P=CH₂.When reacting with a sterically congested ketone.
Increase reactivity Use an unstabilized ylide.When a stabilized ylide fails to react.
Increase temperature Gently reflux the reaction mixture.When the reaction is sluggish at room temperature.
Switch to HWE Use a phosphonate ester and a strong base (e.g., NaH).When the Wittig reaction consistently fails to provide the desired product.

Diagram 3: Decision Tree for Olefination of a Hindered Ketone

Olefination Decision Tree cluster_optimize Optimization Strategies start Goal: Olefination of this compound wittig Attempt Wittig Reaction start->wittig check_yield Is the yield acceptable? wittig->check_yield hwe Switch to Horner-Wadsworth-Emmons Reaction check_yield->hwe No optimize_wittig Optimize Wittig Conditions check_yield->optimize_wittig Low smaller_ylide Use less hindered ylide optimize_wittig->smaller_ylide higher_temp Increase reaction temperature optimize_wittig->higher_temp unstabilized_ylide Use unstabilized ylide optimize_wittig->unstabilized_ylide

Caption: Decision-making for olefination reactions.

regioselectivity issues in reactions with 1-(3,5-Dichloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during chemical reactions with 1-(3,5-Dichloro-2-fluorophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?

A1: The regioselectivity of EAS reactions on this substrate is governed by the competing directing effects of the four substituents on the benzene ring: one acetyl group, two chlorine atoms, and one fluorine atom.

  • Acetyl Group (-COCH₃): This is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.[1] It directs incoming electrophiles to the positions meta to itself (C4 and C6).

  • Chlorine Atoms (-Cl): Halogens are deactivating groups but are ortho, para-directors.[2] They withdraw electron density through induction but can donate it through resonance.

  • Fluorine Atom (-F): Similar to chlorine, fluorine is a deactivating ortho, para-director. Due to a combination of a strong inductive withdrawing effect and a moderate resonance donating effect, fluorine strongly directs incoming electrophiles to the para position.[3]

The challenge arises from the conflicting nature of these directing effects, making the prediction of the major product complex. The overall reactivity of the ring is low due to the presence of multiple deactivating groups.

Q2: Which position on the aromatic ring of this compound is most likely to undergo electrophilic aromatic substitution?

A2: Predicting the major product is challenging due to the highly deactivated nature of the ring and the competing directing effects of the substituents. However, we can analyze the potential positions:

  • C4-position: This position is meta to the acetyl group, ortho to one chlorine (C3), and para to the other chlorine (C5). It is also meta to the fluorine. The directing effects of the acetyl group and the two chlorine atoms are reinforcing at this position.

  • C6-position: This position is meta to the acetyl group and ortho to the fluorine and one chlorine (C5). The directing effects of the acetyl group, fluorine, and one chlorine are reinforcing at this position.

Between C4 and C6, the C6 position might be slightly more favored for some electrophiles due to the strong para-directing effect of the fluorine atom (relative to its own position) and less steric hindrance compared to the C4 position, which is flanked by two chlorine atoms. However, the outcome can be highly dependent on the specific reaction conditions and the nature of the electrophile.

Q3: Can this compound undergo nucleophilic aromatic substitution (SNAr)?

A3: Yes, due to the presence of multiple electron-withdrawing groups (acetyl, chloro, and fluoro), the aromatic ring is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr).[4][5] The reaction would involve the displacement of one of the halogen atoms by a nucleophile. The fluorine atom is often a better leaving group in SNAr reactions than chlorine, especially when the reaction is kinetically controlled, due to its strong electron-withdrawing inductive effect which polarizes the C-F bond and facilitates nucleophilic attack.[6] The reaction is typically favored when the leaving group is ortho or para to a strong electron-withdrawing group.[7][8]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration)

Problem: The nitration of this compound results in a mixture of isomers with low yield of the desired product.

Possible Causes:

  • Competing Directing Effects: The acetyl group directs meta, while the halogens direct ortho and para. This inherent competition can lead to a mixture of products.

  • Harsh Reaction Conditions: The highly deactivated ring requires forcing conditions (strong acids, high temperatures), which can decrease selectivity and lead to side reactions.

Solutions:

  • Modify the Nitrating Agent: Instead of standard nitric/sulfuric acid, consider milder, more selective nitrating agents. For deactivated aromatic compounds, systems like nitric acid-trifluoroacetic anhydride with a zeolite catalyst have been shown to improve regioselectivity.[9]

  • Control Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This can enhance the kinetic control of the reaction and favor the formation of the most stable transition state.

  • Use a Bulky Electrophile: Employing a sterically hindered electrophile may favor substitution at the less sterically hindered C6 position over the C4 position.

Substituent (in C₆H₅-R)Reaction% ortho product% meta product% para product
-CHONitration19729
-ClNitration30070
-FNitration130.686

This table provides a general illustration of directing effects and is not specific to this compound.[3][10]

Issue 2: Unexpected Product in Nucleophilic Aromatic Substitution

Problem: Attempted SNAr with a strong nucleophile resulted in the displacement of an unexpected halogen or a mixture of products.

Possible Causes:

  • Leaving Group Ambiguity: Both fluorine and chlorine can act as leaving groups. While fluorine is often a better leaving group in SNAr, the specific reaction conditions (solvent, temperature, nature of the nucleophile) can influence which halogen is displaced.

  • Benzyne Mechanism: Under very strong basic conditions (e.g., NaNH₂), an elimination-addition (benzyne) mechanism may compete with the addition-elimination SNAr pathway, leading to a mixture of regioisomers.[4]

Solutions:

  • Optimize Reaction Conditions:

    • Solvent: Use a polar aprotic solvent (e.g., DMSO, DMF) to favor the SNAr mechanism.

    • Temperature: Lowering the reaction temperature can increase selectivity.

  • Choice of Nucleophile: "Softer" nucleophiles may exhibit higher selectivity for displacing one halogen over the other.

  • Avoid Overly Strong Bases: To prevent the formation of a benzyne intermediate, avoid exceptionally strong bases like sodium amide unless that pathway is desired.

Experimental Protocols

General Protocol for Electrophilic Nitration of this compound

Disclaimer: This is a general guideline for a highly deactivated substrate and requires careful optimization and safety precautions.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in concentrated sulfuric acid (98%) at 0 °C.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the solution of the starting material, ensuring the internal temperature does not exceed 5-10 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the isomers.

General Protocol for Nucleophilic Aromatic Substitution on this compound

Disclaimer: This is a generalized protocol and the choice of nucleophile, solvent, and temperature will significantly impact the outcome.

  • Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a polar aprotic solvent (e.g., dry DMSO or DMF).

  • Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, 1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to a temperature appropriate for the specific nucleophile and substrate (e.g., 80-120 °C).

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via column chromatography or recrystallization.

Visualizations

G Troubleshooting Workflow for Unexpected Regioselectivity start Unexpected Regioisomers or Low Selectivity reaction_type Identify Reaction Type start->reaction_type eas Electrophilic Aromatic Substitution (EAS) reaction_type->eas snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar eas_cause Cause: Competing Directing Effects / Harsh Conditions eas->eas_cause snar_cause Cause: Leaving Group Ambiguity / Benzyne Pathway snar->snar_cause eas_sol1 Modify Reagents (e.g., milder nitrating agent) eas_cause->eas_sol1 eas_sol2 Lower Reaction Temperature eas_cause->eas_sol2 snar_sol1 Optimize Solvent and Temperature snar_cause->snar_sol1 snar_sol2 Avoid Very Strong Bases snar_cause->snar_sol2

Caption: Troubleshooting workflow for regioselectivity issues.

G Competing Directing Effects in EAS substrate 1 COCH₃ 2-F 3-Cl 4-H 5-Cl 6-H acetyl Acetyl (-COCH₃) meta-director acetyl->substrate:f4 meta acetyl->substrate:f6 meta fluoro Fluoro (-F) ortho, para-director fluoro->substrate:f3 ortho fluoro->substrate:f5 para chloro Chloro (-Cl) ortho, para-director chloro->substrate:f2 ortho chloro->substrate:f4 ortho/para chloro->substrate:f6 para/ortho

Caption: Directing effects on the aromatic ring.

G SNAr Mechanism Pathway start This compound + Nucleophile (Nu⁻) attack Nucleophilic attack at C-F bond (rate-determining step) start->attack intermediate Formation of Meisenheimer Complex (Resonance Stabilized Anion) attack->intermediate elimination Elimination of Fluoride Ion (F⁻) intermediate->elimination product Substituted Product elimination->product

Caption: General pathway for SNAr reaction.

References

Technical Support Center: Production of 1-(3,5-Dichloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,5-Dichloro-2-fluorophenyl)ethanone.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and purification of this compound, which is often synthesized via a Friedel-Crafts acylation reaction.

Issue 1: Low or No Product Yield

Possible Causes Recommended Solutions
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid catalyst.
Poor Quality Starting Materials: Impurities in the 1,3-dichloro-2-fluorobenzene or the acylating agent (e.g., acetyl chloride or acetic anhydride) can inhibit the reaction.Verify the purity of starting materials using appropriate analytical techniques (e.g., GC-MS or NMR) before use. Consider purifying the starting materials if significant impurities are detected.
Incorrect Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to side reactions and degradation.Optimize the reaction temperature. For Friedel-Crafts acylations, the temperature is critical and should be carefully controlled. Start with literature-reported temperatures for similar reactions and perform small-scale experiments to find the optimal temperature for your specific setup.
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.Monitor the reaction progress using TLC or HPLC. Continue the reaction until the starting material is consumed or the product concentration plateaus.

Issue 2: Presence of Significant Impurities in the Crude Product

Impurity Type Potential Source Mitigation and Removal Strategies
Isomeric Products: Acylation at different positions on the 1,3-dichloro-2-fluorobenzene ring.Optimize reaction conditions, particularly the choice of Lewis acid and solvent, to favor the desired isomer. Purification via column chromatography or recrystallization may be necessary to separate isomers.
Unreacted Starting Materials: Incomplete reaction.Increase reaction time or temperature as guided by reaction monitoring. Unreacted starting materials can often be removed by distillation or chromatography.
Poly-acylated Products: The product undergoes a second acylation.Use a stoichiometric amount of the acylating agent. The electron-withdrawing nature of the ketone product generally deactivates the ring, making poly-acylation less likely than poly-alkylation.[1][2]
Byproducts from Side Reactions: Decomposition of reactants or products.Maintain strict control over reaction temperature and minimize exposure to air and moisture.

Issue 3: Difficulty in Product Purification

Problem Possible Causes Suggested Solutions
Co-elution of Impurities during Chromatography: Impurities have similar polarity to the product.Optimize the chromatography conditions. This may involve trying different solvent systems (e.g., varying the ratio of hexane and ethyl acetate), using a different stationary phase (e.g., a more polar column), or employing a different chromatographic technique like flash chromatography.
Product Oiling Out During Recrystallization: The product does not crystallize properly.Experiment with different solvent systems for recrystallization. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can be effective. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Thermal Degradation during Distillation: The product decomposes at its boiling point.Use vacuum distillation to lower the boiling point of the product and minimize thermal stress.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: The most common impurities are typically related to the Friedel-Crafts acylation process and can include:

  • Isomeric Products: Such as 1-(2,4-dichloro-3-fluorophenyl)ethanone or 1-(2,6-dichloro-3-fluorophenyl)ethanone, formed by acylation at different positions on the aromatic ring.

  • Unreacted Starting Materials: Residual 1,3-dichloro-2-fluorobenzene and the acylating agent.

  • Hydrolyzed Acylating Agent: For example, acetic acid if acetyl chloride is exposed to moisture.

Q2: Which analytical techniques are best suited for monitoring the reaction progress and assessing the purity of the final product?

A2: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and to determine the purity of the final product with high accuracy.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the desired product and for identifying and quantifying impurities. Quantitative NMR (qNMR) can be a powerful tool for purity assessment without the need for a specific reference standard.[3][4][5]

Q3: What safety precautions should be taken during the synthesis of this compound?

A3: The synthesis involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Lewis Acids (e.g., AlCl₃): Are corrosive and react violently with water. Handle with care in a dry environment.

  • Acylating Agents (e.g., Acetyl Chloride): Are corrosive and lachrymatory.

  • Chlorinated Organic Compounds: May be toxic and should be handled with caution.

  • Hydrogen Chloride Gas: Is a byproduct of the reaction and is corrosive and toxic. Ensure the reaction setup is equipped with a gas trap.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This is a general guideline and may require optimization.

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/bubbler. Maintain an inert atmosphere using nitrogen or argon.

  • Charging Reactants: To the flask, add anhydrous aluminum chloride (AlCl₃) (1.1 to 1.5 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the mixture in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.0 to 1.2 equivalents) to the stirred suspension.

  • Addition of Substrate: After the formation of the acylium ion complex, add 1,3-dichloro-2-fluorobenzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Work-up: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: HPLC Method for Purity Assessment

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 25 °C

Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Analysis Reactants Reactants Friedel_Crafts_Acylation Friedel_Crafts_Acylation Reactants->Friedel_Crafts_Acylation 1. Reaction Quenching Quenching Friedel_Crafts_Acylation->Quenching 2. Decomposition of Catalyst Work_up Work_up Quenching->Work_up 3. Extraction & Drying Crude_Product Crude_Product Work_up->Crude_Product Purification Purification Crude_Product->Purification Distillation or Chromatography Pure_Product Pure_Product Purification->Pure_Product Analysis Analysis Pure_Product->Analysis HPLC, GC-MS, NMR Purity_Confirmation Purity_Confirmation Analysis->Purity_Confirmation

Caption: General workflow for the synthesis and purification of this compound.

G Start Start Low_Yield Low Yield? Start->Low_Yield Check_Catalyst Check Catalyst Activity and Reaction Conditions Low_Yield->Check_Catalyst Yes Check_Purity High Impurity? Low_Yield->Check_Purity No Check_Catalyst->Check_Purity Optimize_Purification Optimize Purification (Chromatography, Recrystallization) Check_Purity->Optimize_Purification Yes Product_OK Product OK Check_Purity->Product_OK No Optimize_Purification->Product_OK End End Product_OK->End

References

stability issues of 1-(3,5-Dichloro-2-fluorophenyl)ethanone under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3,5-Dichloro-2-fluorophenyl)ethanone. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemical structure (a halogenated aromatic ketone), the primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), hydrolysis under acidic or basic conditions, and oxidation. It is crucial to control these environmental factors during storage and handling.

Q2: I've observed a change in the color of my sample. What could this indicate?

A2: A change in color, such as the appearance of a yellow or brown tint in a previously colorless or pale-yellow sample, is a common indicator of degradation. This discoloration often results from the formation of conjugated degradation products, which can arise from oxidative or photolytic decomposition pathways.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. The container should be tightly sealed to protect it from light and moisture. For long-term storage, refrigeration (2-8 °C) and the use of amber glass vials are recommended. Storing under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against oxidation.

Q4: My analytical results show unexpected peaks when analyzing my sample. What could be the cause?

A4: The appearance of new peaks in your analytical chromatogram (e.g., HPLC) likely indicates the presence of degradation products. To identify the cause, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to systematically identify the degradation pathways and the resulting impurities.

Troubleshooting Guide: Stability Issues

This guide provides a structured approach to troubleshooting common stability problems encountered with this compound.

Issue 1: Loss of Purity or Appearance of Impurities Over Time

  • Possible Cause:

    • Photodegradation: Exposure to ambient or UV light. Halogenated aromatic ketones can be susceptible to photolytic reactions, which may include dehalogenation or other structural rearrangements.

    • Thermal Degradation: Storage at elevated temperatures.

    • Hydrolysis: Exposure to acidic or basic conditions, even trace amounts in solvents or on glassware.

    • Oxidation: Reaction with atmospheric oxygen.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound is stored in a light-protected container (amber vial), at the recommended temperature, and tightly sealed.

    • Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere.

    • Solvent Purity: Use high-purity, dry solvents for your experiments to minimize potential for hydrolysis.

    • Perform Forced Degradation Study: Conduct a systematic study to identify the specific degradation pathway (see Experimental Protocols section).

Issue 2: Inconsistent Results in Biological or Chemical Assays

  • Possible Cause:

    • Degradation in Solution: The compound may be unstable in the assay buffer or solvent system.

    • Interaction with Assay Components: The compound may react with other components in the assay mixture.

  • Troubleshooting Steps:

    • Solution Stability Study: Prepare the compound in the assay solvent and analyze its purity at different time points (e.g., 0, 2, 4, 8, 24 hours) under the assay conditions (temperature, light).

    • pH Screening: If the assay buffer is aqueous, evaluate the stability of the compound in buffers of different pH values to identify the optimal pH range for stability.

    • Control Experiments: Run control experiments without other potentially reactive components to isolate the cause of instability.

Data Presentation: Forced Degradation Study Summary

The following table is a template for summarizing the results of a forced degradation study on this compound. The data presented here is illustrative.

Stress ConditionReagent/ConditionDurationTemperature% DegradationMajor Degradation Products (Retention Time)
Acidic Hydrolysis 0.1 M HCl24 hours60 °C[Insert Data][Insert Data]
Basic Hydrolysis 0.1 M NaOH4 hoursRoom Temp[Insert Data][Insert Data]
Oxidative 3% H₂O₂24 hoursRoom Temp[Insert Data][Insert Data]
Thermal Solid State48 hours80 °C[Insert Data][Insert Data]
Photolytic (Solid) ICH Q1B Option 2--[Insert Data][Insert Data]
Photolytic (Solution) ICH Q1B Option 2--[Insert Data][Insert Data]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound, based on ICH guidelines.[1][2][3][4][5]

1. Preparation of Stock Solution

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Acidic Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60 °C for 24 hours.

  • At appropriate time intervals (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

3. Basic Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Keep the solution at room temperature for 4 hours.

  • At appropriate time intervals (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

4. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide solution.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for analysis.

5. Thermal Degradation

  • Solid State: Place a known amount of the solid compound in a thermostatically controlled oven at 80 °C for 48 hours. At specified time points, withdraw samples, prepare solutions of a known concentration, and analyze.

  • Solution State: Incubate a solution of the compound in a suitable solvent at 60 °C for 48 hours. At specified time points, withdraw aliquots, dilute as necessary, and analyze.

6. Photostability Testing

  • In accordance with ICH Q1B guidelines, expose both solid and solution samples of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the exposed and control samples at the end of the exposure period.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis start This compound stock Prepare Stock Solution (1 mg/mL) start->stock acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidative (3% H2O2, RT) stock->oxidation thermal Thermal (Solid & Solution, 80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Time-Point Sampling & Neutralization acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Evaluation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for Forced Degradation Studies.

troubleshooting_logic cluster_issue Observed Issue cluster_investigation Investigation Pathway cluster_cause Likely Cause & Action issue Degradation Observed (e.g., new HPLC peaks) q1 Stored in Dark? issue->q1 q2 pH Neutral? q1->q2 Yes c1 Photodegradation (Action: Use Amber Vials) q1->c1 No q3 Inert Atmosphere? q2->q3 Yes c2 Hydrolysis (Action: Control pH) q2->c2 No c3 Oxidation (Action: Use Inert Gas) q3->c3 No c4 Thermal Degradation (Action: Lower Temperature) q3->c4 Yes

Caption: Troubleshooting Logic for Stability Issues.

References

Technical Support Center: Scaling Up the Synthesis of 1-(3,5-Dichloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals involved in the scale-up of the synthesis of 1-(3,5-Dichloro-2-fluorophenyl)ethanone from a laboratory to a pilot plant setting. Below you will find detailed experimental protocols, comparative data, a process workflow diagram, and a comprehensive troubleshooting section to address common challenges.

Experimental Protocols: From Lab to Pilot Plant

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene using acetyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Lab-Scale Synthesis Protocol (100 g Scale)
  • Apparatus Setup: Assemble a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet connected to a scrubber containing an aqueous sodium hydroxide solution to neutralize the hydrogen chloride (HCl) gas evolved. All glassware must be thoroughly dried to prevent deactivation of the catalyst.[1][2]

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (147 g, 1.1 mol). Add anhydrous dichloromethane (500 mL) to the flask and cool the resulting suspension to 0-5 °C using an ice bath.

  • Reactant Addition:

    • Add 1,3-dichloro-2-fluorobenzene (165 g, 1.0 mol) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

    • Separately, charge the dropping funnel with acetyl chloride (86 g, 1.1 mol) and add it dropwise to the reaction mixture over 60-90 minutes. A noticeable exotherm and evolution of HCl gas will occur.[3] Meticulously control the addition rate to keep the internal temperature between 5-10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Quenching:

    • Cool the reaction mixture back down to 0-5 °C.

    • Prepare a separate vessel containing a mixture of crushed ice (1 kg) and concentrated HCl (100 mL).

    • Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.[3][4] This step is highly exothermic.

  • Extraction and Purification:

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 200 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (200 mL), water (200 mL), 5% sodium bicarbonate solution (200 mL), and finally with brine (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield this compound as a solid or oil.

Pilot Plant-Scale Synthesis Protocol (10 kg Scale)
  • Reactor Preparation: Ensure a 200 L glass-lined reactor is clean, dry, and inerted with nitrogen. The reactor should be equipped with a robust agitation system, a temperature control unit (heating/cooling jacket), a port for solids charging, and a feed line for liquid addition. The off-gas line must be connected to a caustic scrubber.

  • Reagent Charging: Charge the reactor with anhydrous aluminum chloride (14.7 kg, 110 mol) via a solids charging port under a nitrogen blanket. Add anhydrous dichloromethane (50 L) and cool the suspension to 0-5 °C.

  • Reactant Addition:

    • Using a calibrated pump, add 1,3-dichloro-2-fluorobenzene (16.5 kg, 100 mol) to the reactor over 1-2 hours. The temperature must be carefully controlled via the reactor jacket.

    • Subsequently, add acetyl chloride (8.6 kg, 110 mol) via the same feed line over 2-3 hours. The reaction is exothermic, and efficient heat removal is critical to prevent a runaway reaction.[5] The internal temperature should be maintained at 5-10 °C.

  • Reaction: Once the additions are complete, allow the reactor temperature to rise to 20-25 °C and maintain for 4-6 hours. Take samples periodically for in-process control (IPC) analysis (e.g., HPLC or GC) to confirm reaction completion.

  • Work-up and Quenching:

    • Cool the reactor contents to 0-5 °C.

    • In a separate, suitable vessel, prepare a mixture of crushed ice (100 kg) and concentrated HCl (10 L).

    • Slowly transfer the reaction mass into the quench vessel under vigorous agitation. This is a critical step where temperature and pressure must be closely monitored.

  • Extraction and Purification:

    • Allow the layers to settle in the quench vessel or transfer to a dedicated extraction vessel. Separate the lower organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 L).

    • Combine the organic phases and perform washes as described in the lab-scale protocol, adjusting volumes proportionally (e.g., 20 L for each wash).

    • Dry the organic solution by passing it through an in-line drying agent or by azeotropic distillation.

    • Concentrate the solvent under vacuum.

    • Purify the resulting crude product by vacuum distillation using a distillation column with appropriate packing to achieve the desired purity.

Data Presentation: Lab vs. Pilot Plant

ParameterLab Scale (100 g)Pilot Plant Scale (10 kg)Key Scale-Up Considerations
Starting Material
1,3-Dichloro-2-fluorobenzene165 g (1.0 mol)16.5 kg (100 mol)Consistent quality and purity of raw materials.
Acetyl Chloride86 g (1.1 mol)8.6 kg (110 mol)Accurate dosing using calibrated pumps.
Aluminum Chloride147 g (1.1 mol)14.7 kg (110 mol)Anhydrous conditions are critical; handle under nitrogen.
Solvent
Dichloromethane~1 L~100 LEnsure solvent is anhydrous. Plan for solvent recovery/recycling.
Reaction Conditions
Initial Temperature0-5 °C0-5 °CEfficient heat removal is paramount due to smaller surface-area-to-volume ratio.
Addition Time1.5 - 2.5 hours3 - 5 hoursSlower addition rates are needed to control the exotherm.
Reaction Time2 - 4 hours4 - 6 hoursLonger times may be needed to ensure complete conversion due to mixing differences.
Reaction TemperatureRoom Temperature20-25 °CPrecise temperature control is crucial for reaction profile and impurity formation.
Work-up
Quench Volume (Ice)1 kg100 kgQuenching is highly exothermic and requires robust cooling and agitation.
Expected Outcome
Expected Yield75-85%70-80%Yields may be slightly lower on scale-up due to handling losses and mixing inefficiencies.
Purity (after distillation)>98%>98%Distillation efficiency depends on the column and conditions used.

Process Workflow Visualization

The following diagram illustrates the key stages in the scale-up of this compound synthesis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation prep_reactor Reactor Preparation (Clean, Dry, Inert) charge_alcl3 Charge AlCl₃ & Dichloromethane prep_reactor->charge_alcl3 cool_suspension Cool Suspension (0-5 °C) charge_alcl3->cool_suspension add_substrate Controlled Addition of 1,3-Dichloro-2-fluorobenzene cool_suspension->add_substrate add_acetyl_chloride Controlled Addition of Acetyl Chloride add_substrate->add_acetyl_chloride react Reaction at RT (Monitor by IPC) add_acetyl_chloride->react quench Quench into Ice/HCl Mixture react->quench phase_sep Phase Separation quench->phase_sep wash Aqueous Washes phase_sep->wash dry Dry Organic Layer wash->dry concentrate Solvent Concentration dry->concentrate distill Vacuum Distillation concentrate->distill product Final Product: This compound distill->product

Caption: Workflow for the scaled-up synthesis of this compound.

Troubleshooting and FAQs

This section addresses specific issues you might encounter during the synthesis and scale-up.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in Friedel-Crafts acylation can stem from several factors.[1] The most common culprits include:

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture.[1][2] Ensure all reagents, solvents, and equipment are strictly anhydrous. On a pilot scale, this means ensuring the reactor is thoroughly dried and purged with nitrogen before use. Use a fresh, sealed container of AlCl₃ if possible.

  • Deactivated Aromatic Ring: The starting material, 1,3-dichloro-2-fluorobenzene, is an electron-deficient aromatic ring due to the halogen substituents. This deactivation makes the Friedel-Crafts reaction inherently more challenging than with more electron-rich aromatics. Ensure your reaction conditions (temperature, time) are sufficient to drive the reaction to completion.

  • Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, effectively sequestering it.[1] Therefore, at least a stoichiometric amount of the catalyst is required. Using slightly more than one equivalent (e.g., 1.1-1.2 equivalents) is common practice to ensure the reaction proceeds.

  • Incomplete Reaction: On a larger scale, mixing may be less efficient. A longer reaction time might be necessary to achieve full conversion. Rely on IPCs to determine the reaction endpoint rather than a fixed time.

  • Losses during Work-up: Emulsion formation during the quench and extraction steps can lead to significant product loss.[2] To prevent this, ensure the quench is performed slowly with very vigorous stirring. Adding brine during extractions can also help break up emulsions.

Q2: I am observing significant amounts of an unknown impurity in my crude product. What could it be?

A2: The primary impurity concern in Friedel-Crafts acylation is the formation of regioisomers. While the electronic and steric effects of the substituents on 1,3-dichloro-2-fluorobenzene strongly direct acylation to the 5-position, other isomers are possible, albeit typically in minor amounts. Other potential issues include:

  • Polyacylation: This is less common in acylation compared to alkylation because the product ketone is deactivated towards further substitution.[6] However, if the reaction is run under very harsh conditions (high temperature, long reaction time), it could potentially occur.

  • Side reactions with solvent: While dichloromethane is relatively inert, other solvents might compete in the reaction. Ensure high-purity, specified solvents are used.

  • Impure Starting Materials: Impurities in the 1,3-dichloro-2-fluorobenzene or acetyl chloride can lead to corresponding side products. Always verify the purity of your starting materials before beginning a large-scale campaign.

Q3: How do I safely manage the exotherm during the acetyl chloride addition at pilot scale?

A3: Managing the exotherm is one of the most critical safety considerations during scale-up.[5]

  • Surface-Area-to-Volume Ratio: As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Controlled Addition Rate: Use a reliable, calibrated dosing pump to add the acetyl chloride at a slow, controlled rate. The rate should be determined during process safety studies (e.g., using reaction calorimetry) to ensure the cooling capacity of the reactor is not exceeded.

  • Efficient Cooling: Ensure the reactor's cooling jacket is functioning optimally. The coolant temperature should be set low enough to maintain the desired internal temperature.

  • Reverse Addition: In some cases, adding the AlCl₃ suspension to the acetyl chloride/substrate mixture can help control the exotherm, but this must be carefully evaluated for this specific process.

  • Emergency Planning: Have a contingency plan in place for a cooling failure, which may include an emergency quench or an inert gas rapid pressurization system.

Q4: The work-up on a large scale is difficult, with persistent emulsions and slow phase separations. How can I improve this?

A4: Work-up challenges are common during scale-up.

  • Quench Procedure: As mentioned, a slow addition of the reaction mixture to the ice/acid with powerful agitation is key.[3][4] Avoid adding water directly to the reaction mass, as this can create a highly exothermic and difficult-to-control quench.

  • Agitation: Ensure the agitator in the extraction vessel is appropriately designed for efficient mixing and phase separation. Sometimes, reducing the agitation speed after mixing allows for faster phase separation.

  • Temperature: Performing the extractions at a slightly elevated temperature (e.g., 30-35 °C, if the solvent allows) can sometimes decrease viscosity and improve separation.

  • Brine Washes: Using saturated sodium chloride (brine) solution for the final wash helps to "salt out" the dissolved water from the organic phase and can aid in breaking emulsions.

Q5: My final product is off-color after distillation. What is the cause and how can I fix it?

A5: A discolored product often indicates the presence of trace impurities that have decomposed at the distillation temperature.

  • Thermal Stability: The product may have limited thermal stability. Ensure the vacuum distillation is performed at the lowest possible temperature by using a high-quality vacuum pump.

  • Acidic Residues: Trace amounts of HCl or residual Lewis acid can cause degradation at high temperatures. Ensure the aqueous washes were effective in neutralizing and removing all acidic components. A final wash with a dilute bicarbonate solution is crucial.

  • Material of Construction: Ensure the pilot plant equipment (reactor, distillation unit) is made of compatible materials (e.g., glass-lined steel, Hastelloy) to prevent metal-catalyzed decomposition.

  • Decolorizing Carbon: If the color persists, you can try treating a solution of the product with activated carbon before the final distillation, followed by filtration through a bed of celite to remove the carbon. This must be validated at a small scale first.

References

Technical Support Center: Synthesis of 1-(3,5-Dichloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information on alternative synthetic routes for 1-(3,5-Dichloro-2-fluorophenyl)ethanone, a key intermediate in various chemical syntheses. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common experimental challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

Route 1: Friedel-Crafts Acylation of 1,3-Dichloro-2-fluorobenzene

Question 1: What are the common challenges with the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene?

Answer: The primary challenges with this route include the deactivation of the aromatic ring by the halogen substituents, which can lead to low reactivity and require harsh reaction conditions. This can result in low yields and the formation of side products. Catalyst selection is critical; strong Lewis acids like aluminum chloride (AlCl₃) are typically required.[1][2] Ensuring anhydrous conditions is also crucial, as the catalyst is highly sensitive to moisture.

Question 2: My Friedel-Crafts acylation reaction is showing low yield. How can I improve it?

Answer: To improve the yield, consider the following troubleshooting steps:

  • Catalyst Activity: Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and has not been deactivated by moisture.

  • Reaction Temperature: The reaction may require heating. A temperature of around 60°C under reflux is often used to drive the reaction to completion.[2]

  • Reaction Time: Extend the reaction time to ensure complete conversion. Monitoring the reaction by TLC or GC can help determine the optimal duration.

  • Reagent Stoichiometry: Using a slight excess of the acylating agent (acetyl chloride or acetic anhydride) and the catalyst can improve yields. However, a large excess of the catalyst can lead to the formation of a complex with the ketone product, making workup difficult.

Question 3: I am observing the formation of multiple isomers. How can I improve the regioselectivity?

Answer: The directing effects of the substituents on the benzene ring (two chloro groups and one fluoro group) will determine the position of acylation. While the fluorine atom is an ortho-, para-director and the chlorine atoms are also ortho-, para-directors, the steric hindrance and the deactivating nature of the halogens can lead to a mixture of products. Using a bulkier Lewis acid catalyst or running the reaction at a lower temperature may improve selectivity in some cases. Different catalysts, such as hafnium triflate or lanthanide triflates, have been reported to offer improved regioselectivity in Friedel-Crafts acylations of substituted benzenes.[3][4]

Route 2: Organometallic Routes (Grignard or Organolithium)

Question 1: What are the main difficulties when preparing the Grignard reagent from a dihalofluorobenzene derivative?

Answer: The preparation of Grignard reagents requires strictly anhydrous conditions, as any moisture will quench the reagent.[5][6] The magnesium metal must be activated, which can be achieved by adding a small crystal of iodine or using a mechanical stirring rod to crush the magnesium turnings under an inert atmosphere.[6] The stability of the Grignard reagent can also be a concern, especially with highly substituted or electronically demanding aryl halides.

Question 2: My Grignard reaction with the acetylating agent is giving a low yield of the desired ketone. What could be the issue?

Answer: A common side reaction is the addition of a second equivalent of the Grignard reagent to the newly formed ketone, resulting in a tertiary alcohol. To minimize this:

  • Inverse Addition: Add the Grignard reagent solution slowly to a solution of the acetylating agent (e.g., acetic anhydride or acetyl chloride) at a low temperature (e.g., -78 °C to 0 °C).[7] This ensures that the Grignard reagent is the limiting reagent at any given time.

  • Choice of Acetylating Agent: Using a less reactive acetylating agent can sometimes provide better control.

  • Reaction Temperature: Maintaining a low temperature throughout the addition is critical to prevent the over-addition side reaction.

Question 3: Are there alternatives to Grignard reagents for this synthesis?

Answer: Yes, organolithium reagents can be used as an alternative. These are typically more reactive than Grignard reagents and are prepared by reacting the aryl halide with an organolithium base like n-butyllithium or tert-butyllithium at low temperatures.[8] However, their higher reactivity can also lead to more side reactions if not handled carefully. The same precautions regarding anhydrous conditions and low temperatures apply.

Alternative Synthetic Routes Overview

The following table summarizes the two primary alternative synthetic routes to this compound.

Route Starting Material Key Reagents General Conditions Advantages Disadvantages
1. Friedel-Crafts Acylation 1,3-Dichloro-2-fluorobenzeneAcetyl chloride or Acetic anhydride, AlCl₃Anhydrous solvent (e.g., CS₂, CH₂Cl₂), 0°C to refluxPotentially fewer steps if starting material is readily available.Deactivated ring requires harsh conditions, potential for low yield and isomer formation.
2. Organometallic Route 1-Bromo-3,5-dichloro-2-fluorobenzeneMg or n-BuLi, Acetylating agent (e.g., Ac₂O)Anhydrous ether or THF, low temperature (-78°C to 0°C)Generally higher yielding and more regioselective.Requires strictly anhydrous conditions, potential for over-addition to form tertiary alcohol.[7]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1,3-Dichloro-2-fluorobenzene
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Charging the Flask: To the flask, add anhydrous aluminum chloride (1.1 eq.) and an anhydrous solvent such as dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Reactants: In the dropping funnel, place a solution of 1,3-dichloro-2-fluorobenzene (1.0 eq.) and acetyl chloride (1.05 eq.) in the same anhydrous solvent.

  • Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (around 40-60 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Protocol 2: Synthesis via Grignard Reagent
  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask under an inert atmosphere.

    • Add a small amount of anhydrous tetrahydrofuran (THF) to just cover the magnesium.

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of 1-bromo-3,5-dichloro-2-fluorobenzene (1.0 eq.) in anhydrous THF to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Acylation Reaction:

    • In a separate flame-dried flask, prepare a solution of acetic anhydride (1.5 eq.) in anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent to the cooled acetic anhydride solution via a cannula, keeping the internal temperature below -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two main synthetic routes discussed.

G cluster_0 Route 1: Friedel-Crafts Acylation A1 1,3-Dichloro-2-fluorobenzene A4 Friedel-Crafts Acylation A1->A4 A2 Acetyl Chloride / Acetic Anhydride A2->A4 A3 AlCl3 (Lewis Acid) A3->A4 Catalyst A5 This compound A4->A5

Caption: Workflow for the Friedel-Crafts acylation route.

G cluster_1 Route 2: Organometallic Synthesis B1 1-Bromo-3,5-dichloro-2-fluorobenzene B3 Organometallic Reagent Formation B1->B3 B2 Mg or n-BuLi B2->B3 B4 Grignard or Organolithium Reagent B3->B4 B6 Acylation Reaction B4->B6 B5 Acetic Anhydride B5->B6 B7 This compound B6->B7

Caption: Workflow for the organometallic synthesis route.

References

Validation & Comparative

Comparative Analysis of Synthesized versus Commercial 1-(3,5-Dichloro-2-fluorophenyl)ethanone: A Spectral Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the spectral data of laboratory-synthesized 1-(3,5-Dichloro-2-fluorophenyl)ethanone against commercially available sources. Understanding the spectral characteristics is crucial for verifying the identity, purity, and consistency of this compound in research and development settings. The following sections detail the expected spectral data, a plausible synthesis protocol, and the methodologies for spectral acquisition.

Comparative Spectral Data

The following tables summarize the expected spectral data for this compound. The data for the synthesized sample is based on characteristic values for the functional groups present, while the data for the commercial sample should be confirmed with the supplier's Certificate of Analysis.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Parameter Synthesized Sample (Expected) Commercial Sample (Typical)
Chemical Shift (δ) ppm ~ 7.6 (d, 1H), ~ 7.4 (d, 1H), ~ 2.6 (s, 3H)Refer to Certificate of Analysis
Coupling Constant (J) Hz J ≈ 2-3 Hz (for d)Refer to Certificate of Analysis
Appearance Doublet, Doublet, SingletRefer to Certificate of Analysis

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Parameter Synthesized Sample (Expected) Commercial Sample (Typical)
Chemical Shift (δ) ppm ~ 195 (C=O), ~ 158 (d, J≈250 Hz, C-F), ~ 135-120 (Aromatic C), ~ 28 (CH₃)Refer to Certificate of Analysis

Table 3: Infrared (IR) Spectral Data (ATR)

Parameter Synthesized Sample (Expected) Commercial Sample (Typical)
Frequency (cm⁻¹) ~ 1700 (C=O stretch), ~ 1600-1450 (C=C aromatic), ~ 1250 (C-F stretch), ~ 800-700 (C-Cl stretch)Refer to Certificate of Analysis

Table 4: Mass Spectrometry (MS) Data (EI)

Parameter Synthesized Sample (Expected) Commercial Sample (Typical)
m/z ~ 206/208/210 (M⁺, isotopic pattern for 2 Cl), ~ 191/193/195 ([M-CH₃]⁺), ~ 43 ([CH₃CO]⁺)Refer to Certificate of Analysis

Experimental Protocols

2.1 Synthesis of this compound (Illustrative)

A plausible method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene.

  • Materials: 1,3-dichloro-2-fluorobenzene, acetyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), water, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred solution of 1,3-dichloro-2-fluorobenzene in dry DCM at 0 °C, add anhydrous AlCl₃ portion-wise.

    • Slowly add acetyl chloride to the mixture while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker of ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield this compound.

2.2 Spectral Analysis Methodologies

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer with an electron ionization (EI) source.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comparison of synthesized and commercial this compound.

G cluster_synthesis Synthesized Sample cluster_commercial Commercial Sample cluster_analysis Spectral Analysis synthesis Synthesis via Friedel-Crafts Acylation purification Purification synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms procurement Procurement from Supplier procurement->nmr procurement->ir procurement->ms comparison Data Comparison and Structure Verification nmr->comparison ir->comparison ms->comparison

biological activity of 1-(3,5-Dichloro-2-fluorophenyl)ethanone vs other halogenated acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various halogenated acetophenones, with a focus on their antifungal, cytotoxic, and enzyme-inhibiting properties. While specific data for 1-(3,5-Dichloro-2-fluorophenyl)ethanone is not extensively available in the current literature, this document serves as a valuable resource by comparing the performance of structurally related halogenated acetophenones, supported by experimental data. The inclusion of detailed experimental protocols and signaling pathway diagrams aims to facilitate further research and drug development efforts in this area.

Comparative Analysis of Biological Activity

The biological activity of halogenated acetophenones is significantly influenced by the nature, number, and position of the halogen substituents on the phenyl ring. The following sections and data tables summarize the key activities observed for this class of compounds.

Antifungal Activity

Certain α,α-dihalogenated acetophenone derivatives have demonstrated potent antifungal activity, particularly against the plant pathogen Colletotrichum gloeosporioides, the causative agent of anthracnose.[1][2] Studies have shown that α,α-bromoacetophenone derivatives generally exhibit superior antifungal activity compared to their α,α-chloroacetophenone counterparts.[1]

Compound IDStructureTarget OrganismEC50 (µg/mL)Reference
Compound Iiα,α-dihalogenated acetophenone derivativeColletotrichum gloeosporioides18[2]
Compound Ihα,α-dihalogenated acetophenone derivativeColletotrichum gloeosporioides21[3]

Table 1: Antifungal Activity of α,α-Dihalogenated Acetophenones

Cytotoxic Activity

Halogenated acetophenones have also been investigated for their cytotoxic effects against various cancer cell lines. The data suggests that the presence and position of halogen atoms can significantly impact their anticancer potential.

CompoundCell LineIC50 (µM)Reference
Dichloroacetophenone biphenylsulfone ether 31A549 (Lung)86 (nM)[4]
Dichloroacetophenone biphenylsulfone ether 32A549 (Lung)140 (nM)[4]
Halogenated flavanone 4aMCF-7 (Breast)9.9 ± 0.57[5]
Halogenated flavanone 4bMDA-MB-231 (Breast)6.1 ± 2.3[5]
Halogenated flavanone 4eT-47D (Breast)4.6 ± 0.068[5]

Table 2: Cytotoxicity of Halogenated Acetophenone Derivatives against Human Cancer Cell Lines

Enzyme Inhibition

A significant area of research for halogenated acetophenones is their role as enzyme inhibitors, particularly in the context of cancer metabolism. Dichloroacetophenone-based compounds have been identified as potent inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDHK1), while dibromoacetophenones have shown inhibitory activity against mutant Isocitrate Dehydrogenase 1 (mIDH1).

Compound ClassTarget EnzymeCompound ExampleIC50Reference
Dichloroacetophenone-basedPDHK1Compound 3186 nM[4]
Dichloroacetophenone-basedPDHK1Compound 32140 nM[4]
DibromoacetophenonemIDH1 (R132H)AG-12040-50 nM[6]
DibromoacetophenonemIDH1 (R132C)AG-12040-50 nM[6]
DibromoacetophenonemIDH1 (R132H)Novartis 53040-50 nM[6]
DibromoacetophenonemIDH1 (R132C)Novartis 53040-50 nM[6]

Table 3: Enzyme Inhibitory Activity of Halogenated Acetophenones

Experimental Protocols

Antifungal Susceptibility Testing (Broth Dilution Method)

This protocol is adapted for determining the minimum inhibitory concentration (MIC) of antifungal agents against filamentous fungi like Colletotrichum.

  • Preparation of Inoculum: Fungal spores are harvested from fresh cultures and suspended in sterile saline containing a small amount of Tween 80. The suspension is adjusted to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

  • Preparation of Antifungal Agent: The halogenated acetophenone is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal spore suspension.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period of 48-72 hours, or until growth is visible in the control wells (containing no antifungal agent).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that causes a complete inhibition of visible growth. For some compounds, a minimal effective concentration (MEC) may be determined, which is the lowest concentration that leads to the growth of small, compact hyphal forms compared to the normal hyphal growth in the control well.[7]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[8][9][10]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the halogenated acetophenone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Enzyme Inhibition Assay (PDHK1 Kinase Assay)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against PDHK1.[11][12][13]

  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, and 2 mM EDTA) containing the PDHK1 enzyme and its substrate (e.g., PDHA1 protein).

  • Inhibitor Addition: The halogenated acetophenone inhibitor is added to the reaction mixture at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP).

  • Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 15 minutes).

  • Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose paper.

  • Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. In the case of a radiometric assay, this is done by measuring the incorporation of the radiolabel into the substrate. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Antifungal Dual-Targeting Mechanism

α,α-dihalogenated acetophenones exhibit a novel dual-targeting mechanism against C. gloeosporioides. The compound's activity is modulated by two distinct genes, CgSFU1 and CgRIDA. Deletion of CgSFU1 increases the fungus's sensitivity to the compound, while disruption of CgRIDA confers resistance. The compound is believed to bind to the CgRidA protein, disrupting its regulatory functions.[2]

Antifungal_Mechanism Compound α,α-Dihalogenated Acetophenone CgRidA CgRidA Protein Compound->CgRidA binds to Disruption Disrupted Regulatory Function CgRidA->Disruption CgSFU1 CgSFU1 Gene FungalGrowth Fungal Growth & Pathogenicity CgSFU1->FungalGrowth negatively regulates sensitivity to compound Disruption->FungalGrowth inhibits Sensitivity Increased Sensitivity mIDH1_Pathway cluster_metabolism Cellular Metabolism cluster_effects Downstream Effects Isocitrate Isocitrate alphaKG α-Ketoglutarate (α-KG) Isocitrate->alphaKG Wild-type IDH1 twoHG 2-Hydroxyglutarate (2-HG) alphaKG->twoHG Neomorphic activity Dioxygenases α-KG-Dependent Dioxygenases twoHG->Dioxygenases inhibits mIDH1 Mutant IDH1 mTOR mTOR Pathway Activation mIDH1->mTOR Epigenetics Epigenetic Alterations (DNA & Histone Hypermethylation) Dioxygenases->Epigenetics Differentiation Cell Differentiation Block Epigenetics->Differentiation Tumorigenesis Tumorigenesis Differentiation->Tumorigenesis mTOR->Tumorigenesis PDHK1_Pathway cluster_upstream Upstream Signaling cluster_core Metabolic Regulation cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt Ras_MAPK Ras/MAPK Pathway GrowthFactors->Ras_MAPK PDHK1 PDHK1 PI3K_Akt->PDHK1 activates Ras_MAPK->PDHK1 activates Hypoxia Hypoxia (HIF-1α) Hypoxia->PDHK1 upregulates PDC Pyruvate Dehydrogenase Complex (PDC) PDHK1->PDC phosphorylates & inhibits Glycolysis Aerobic Glycolysis (Warburg Effect) PDC->Glycolysis promotes Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle Proliferation Cancer Cell Proliferation & Survival Glycolysis->Proliferation

References

Comparative Guide to Analytical Methods for the Quantification of 1-(3,5-Dichloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(3,5-Dichloro-2-fluorophenyl)ethanone is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and reliable quantification of this compound is essential for process monitoring, quality control of starting materials, and final product purity assessment. This guide provides a comparative overview of three common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The performance of these methods is evaluated based on key validation parameters outlined in the ICH Q2(R1) guideline, such as accuracy, precision, linearity, and sensitivity.[1][2]

Comparison of Analytical Methods

The choice of an analytical method depends on specific requirements such as sensitivity, selectivity, sample matrix complexity, and available instrumentation. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation techniques widely used for the analysis of organic compounds.[3][4] UV-Visible spectrophotometry offers a simpler and more rapid approach, albeit with lower specificity.[5]

Table 1: Comparison of Performance Parameters for Analytical Methods

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.[6]Separation based on volatility, detection by mass fragmentation.[3]Measurement of light absorbance at a specific wavelength.[5]
Selectivity HighVery HighLow to Moderate
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (mg/mL to µg/mL)
Linearity (R²) > 0.999> 0.999> 0.99
Accuracy (% Recovery) 98-102%97-103%95-105%
Precision (%RSD) < 2%< 5%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantitation (LOQ) Low µg/mL rangeng/mL rangeHigh µg/mL range
Typical Application Routine quality control, purity analysis, stability studies.Impurity profiling, trace analysis, identification of unknowns.Preliminary quantification, high-concentration assays.

Note: The data presented are representative values derived from methods for structurally similar halogenated aromatic ketones and serve as a baseline for method validation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. The following protocols are based on established methods for similar analytes.

High-Performance Liquid Chromatography (HPLC)

This method utilizes a reverse-phase C18 column to separate the analyte based on its hydrophobicity.[6]

Instrumentation and Chromatographic Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size[6]
Mobile Phase Acetonitrile:Water (70:30, v/v)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength ~250 nm (based on acetophenone UV absorbance)[7]
Run Time 10 minutes

Reagent and Standard Preparation:

  • Diluent: Acetonitrile:Water (70:30, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.[6]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the stock solution with the diluent.[6]

Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard Reference Standard Stock Stock Solution Standard->Stock Weigh & Dissolve Sample Test Sample Sample_Sol Sample Solution Sample->Sample_Sol Weigh & Dissolve Solvent Diluent (ACN:H2O) Solvent->Standard Solvent->Sample Cal_Stds Calibration Standards Stock->Cal_Stds Serial Dilution HPLC HPLC System Cal_Stds->HPLC Filtered_Sample Filtered Sample Sample_Sol->Filtered_Sample Filter (0.45 µm) Filtered_Sample->HPLC Detector UV Detector (@250 nm) HPLC->Detector Data Data Acquisition Detector->Data Cal_Curve Calibration Curve Data->Cal_Curve Peak Areas vs. Conc. Quant Quantification Data->Quant Sample Peak Area Cal_Curve->Quant Result Final Result Quant->Result

Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification, making it ideal for complex matrices or trace-level analysis.[8]

Instrumentation and Chromatographic Conditions:

ParameterValue
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min (constant flow)
Injection Mode Splitless (1 µL injection volume)
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MSD Mode Selected Ion Monitoring (SIM) for quantification

Reagent and Standard Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate (pesticide residue grade).

  • Standard Stock and Calibration Solutions: Prepare as described for HPLC, using the appropriate GC solvent.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent like dichloromethane to a concentration within the linear range.

  • For complex matrices, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte.[8]

  • Transfer the final extract to a 2 mL amber GC vial for analysis.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Sample Sample_Prep Dissolve/Extract Sample Sample->Sample_Prep Solvent Dichloromethane Solvent->Sample_Prep Final_Extract Final Extract in Vial Sample_Prep->Final_Extract GC Gas Chromatograph Final_Extract->GC MS Mass Spectrometer GC->MS Separation Data Data Acquisition MS->Data Detection (SIM) Cal_Curve Calibration Curve Data->Cal_Curve Standard Responses Quant Quantification Data->Quant Sample Response Cal_Curve->Quant Result Final Result Quant->Result

Workflow for the GC-MS analysis of this compound.
UV-Visible Spectrophotometry

This technique is rapid and simple, suitable for relatively pure samples where interfering substances that absorb at the same wavelength are absent.[5]

Instrumentation and Conditions:

ParameterValue
Spectrophotometer Double-beam UV-Vis spectrophotometer
Solvent Methanol or Ethanol
Wavelength (λmax) Determine by scanning a standard solution from 200-400 nm. Expect λmax ~250 nm.[7][9]
Cuvette 1 cm quartz cuvette

Reagent and Standard Preparation:

  • Solvent: HPLC-grade Methanol.

  • Standard Stock and Calibration Solutions: Prepare as described for HPLC, using methanol as the solvent.

Analytical Procedure:

  • Determine λmax: Scan a standard solution of the analyte to find the wavelength of maximum absorbance.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at the predetermined λmax, using the solvent as a blank. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in methanol to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve.

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Quantification A Prepare Standards C Scan for λmax A->C D Measure Absorbance A->D B Prepare Sample Solution B->D C->D Set Wavelength E Plot Calibration Curve D->E Standard Readings F Calculate Concentration D->F Sample Reading E->F

Logical workflow for UV-Vis spectrophotometric analysis.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is dictated by the specific analytical objective.

  • HPLC-UV is the recommended method for routine quality control and assay, offering a robust balance of selectivity, sensitivity, and throughput.

  • GC-MS is superior for trace-level impurity detection and identification in complex matrices due to its exceptional selectivity and sensitivity.

  • UV-Visible Spectrophotometry is a cost-effective and rapid technique suitable for high-concentration, pure samples where high selectivity is not required.

Each method must be properly validated according to ICH guidelines to ensure the reliability and accuracy of the results for its intended purpose.[1][10]

References

A Comparative Guide to the Structure-Activity Relationship of 1-(3,5-Dichloro-2-fluorophenyl)ethanone Derivatives and Their Role in Novel Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of isoxazoline insecticides derived from 1-(3,5-dichloro-2-fluorophenyl)ethanone and its analogs. While direct SAR studies on a series of this compound derivatives are not extensively available in the public domain, their crucial role as precursors to a significant class of modern insecticides allows for an insightful comparative analysis. The insecticidal activity of the final isoxazoline products is intrinsically linked to the substitution pattern of the starting phenyl ethanone. This guide will, therefore, focus on the SAR of the resulting isoxazoline-substituted benzamides, with a particular emphasis on the influence of the di- and tri-substituted phenyl ring.

The primary biological target for this class of insecticides is the insect γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel critical for neurotransmission.[1][2][3] By acting as non-competitive antagonists of the GABA receptor, these compounds induce hyperexcitation, paralysis, and eventual death of the insect.[4] This guide will also compare these isoxazoline derivatives with other classes of insecticides that target the same receptor, providing a broader context for their mechanism of action and potential for development.

Comparative Analysis of Insecticidal Activity

The following table summarizes the insecticidal activity of various isoxazoline derivatives, highlighting the impact of substitutions on the phenyl ring that originates from the corresponding ethanone precursor. The data is presented as the median lethal concentration (LC₅₀), a standard measure of pesticide efficacy.

Compound IDPhenyl Ring Substitution (from Ethanone Precursor)Target PestLC₅₀ (mg/L)Reference CompoundLC₅₀ (mg/L)
M31 3,5-DichloroPlutella xylostella0.135Fluxametamide0.942
Ostrinia furnacalis0.697Fluxametamide2.09
F16 3,5-DichloroPlutella xylostella0.01Fluxametamide0.15
3b 3,5-DichloroPlutella xylostella0.06Fluralaner0.02
3f 3,5-DichloroPlutella xylostella0.07Fluralaner0.02
G28 3,5-DichloroPlutella xylostella0.675Fluxametamide0.593

Key Observations from SAR Studies:

  • Halogen Substitution: The presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring is consistently associated with high insecticidal activity.[5][6] This substitution pattern appears to be optimal for binding to the insect GABA receptor.

  • Fluorine Substitution: The addition of a fluorine atom at the 2- or 4-position of the dichlorophenyl ring can further modulate the activity and spectrum of the resulting insecticide.

  • Trifluoromethyl Group: The trifluoromethyl group on the ethanone moiety is a critical pharmacophore that contributes significantly to the molecule's binding affinity and overall efficacy.

Comparison with Alternative GABA Receptor-Targeting Insecticides

Several other classes of insecticides share the same molecular target as the isoxazoline derivatives. A comparison of their general characteristics is provided below.

Insecticide ClassExample CompoundKey Structural FeaturesBinding Site on GABA Receptor
Isoxazolines Fluralaner, Afoxolaner3,5-disubstituted phenyl, isoxazoline ringNon-competitive antagonist site
Phenylpyrazoles FipronilSubstituted pyrazole with a phenyl groupNon-competitive antagonist site (distinct from isoxazolines)
Macrocyclic Lactones Avermectin, IvermectinLarge macrocyclic lactone ring systemAllosteric modulator site
Cyclodienes Dieldrin, EndosulfanPolychlorinated cyclic hydrocarbonsNon-competitive antagonist site (largely phased out due to resistance and environmental concerns)

The isoxazoline class of insecticides exhibits a distinct binding mode to the GABA receptor compared to older classes like phenylpyrazoles and cyclodienes, which contributes to their effectiveness against some resistant insect populations.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of insecticidal activity and for conducting comparative studies. Below are protocols for key experiments cited in the evaluation of these compounds.

Insecticidal Bioassay: Leaf-Dip Method

This method is widely used to evaluate the efficacy of insecticides against leaf-feeding insects.[7][8][9]

Objective: To determine the concentration of a test compound required to cause 50% mortality (LC₅₀) in a target insect population.

Materials:

  • Test compounds (e.g., isoxazoline derivatives)

  • Solvent (e.g., acetone or DMSO)

  • Surfactant (e.g., Triton X-100)

  • Distilled water

  • Fresh, untreated host plant leaves (e.g., cabbage for Plutella xylostella)

  • Target insects (e.g., second or third instar larvae)

  • Petri dishes or ventilated containers

  • Filter paper

  • Forceps

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Create a series of dilutions of the stock solution with distilled water containing a small amount of surfactant to ensure even leaf coverage. A typical concentration range might be 0.01, 0.1, 1, 10, and 100 mg/L.

    • A control solution containing only the solvent and surfactant in water should also be prepared.

  • Leaf Treatment:

    • Individually dip fresh host plant leaves into each test solution for a set period (e.g., 10-30 seconds).

    • Allow the leaves to air dry completely on a clean, non-absorbent surface.

  • Insect Exposure:

    • Place one treated leaf into each Petri dish lined with moistened filter paper.

    • Introduce a known number of target insects (e.g., 10-20 larvae) into each dish.

    • Each concentration, including the control, should be replicated at least three times.

  • Incubation and Assessment:

    • Maintain the Petri dishes under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

    • Assess insect mortality at predetermined time points (e.g., 24, 48, and 72 hours). Mortality is typically defined as the inability of the insect to move when gently prodded.

  • Data Analysis:

    • Correct the observed mortality for any control mortality using Abbott's formula.

    • Use probit analysis to calculate the LC₅₀ value and its 95% confidence intervals.

GABA Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to the GABA receptor.[10][11]

Objective: To measure the concentration of a test compound that inhibits 50% of the binding of a radiolabeled ligand to the GABA receptor (IC₅₀).

Materials:

  • Insect membrane preparation (e.g., from housefly heads or cockroach ganglia) containing GABA receptors.

  • Radiolabeled ligand (e.g., [³H]EBOB or a radiolabeled isoxazoline).

  • Test compounds.

  • Incubation buffer (e.g., Tris-HCl buffer).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In test tubes, combine the insect membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound.

    • Include control tubes for total binding (no inhibitor) and non-specific binding (a high concentration of a known GABA receptor ligand).

  • Incubation:

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.

    • Wash the filters with cold incubation buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of isoxazoline insecticides on the insect GABA receptor.

GABA_Receptor_Inhibition cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_in_synapse GABA GABA->GABA_in_synapse Release GABA_Receptor GABA Receptor (Chloride Channel) GABA_in_synapse->GABA_Receptor Binds to Chloride_Influx Chloride Ion Influx (Cl-) GABA_Receptor->Chloride_Influx Opens Channel_Block Channel Blockage GABA_Receptor->Channel_Block Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to Normal Nerve\nTransmission Normal Nerve Transmission Hyperpolarization->Normal Nerve\nTransmission Isoxazoline Isoxazoline Insecticide Isoxazoline->GABA_Receptor Binds to Allosteric Site Channel_Block->Chloride_Influx Prevents Hyperexcitation Hyperexcitation (No Inhibition) Channel_Block->Hyperexcitation Results in Paralysis & Death Paralysis & Death Hyperexcitation->Paralysis & Death

Caption: Mechanism of action of isoxazoline insecticides on the insect GABA receptor.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of novel isoxazoline insecticides.

Insecticide_Development_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start 1-(Substituted-phenyl)ethanone (e.g., this compound) intermediate Reaction with Trifluoroacetic Anhydride start->intermediate isoxazoline_formation Condensation with Hydroxylamine Derivative intermediate->isoxazoline_formation final_product Isoxazoline-substituted Benzamide Derivatives isoxazoline_formation->final_product screening Primary Insecticidal Screening (e.g., Leaf-Dip Assay) final_product->screening dose_response Dose-Response Studies (LC50 Determination) screening->dose_response moa Mechanism of Action Studies (GABA Receptor Binding Assay) dose_response->moa sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis spectrum Spectrum of Activity Testing (Different Insect Species) moa->spectrum lead_optimization Design and Synthesis of New Analogs sar_analysis->lead_optimization lead_optimization->start Iterative Process

Caption: Workflow for the development of isoxazoline insecticides.

Logical Relationship of SAR

The following diagram illustrates the logical relationship between the chemical structure of the ethanone precursor and the biological activity of the final isoxazoline insecticide.

SAR_Logic cluster_precursor Ethanone Precursor Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity phenyl_ring Phenyl Ring Substituents lipophilicity Lipophilicity phenyl_ring->lipophilicity electronic_effects Electronic Effects phenyl_ring->electronic_effects steric_factors Steric Factors phenyl_ring->steric_factors ethanone_sidechain Ethanone Side Chain ethanone_sidechain->steric_factors receptor_binding GABA Receptor Binding Affinity lipophilicity->receptor_binding electronic_effects->receptor_binding steric_factors->receptor_binding insecticidal_efficacy Insecticidal Efficacy (LC50) receptor_binding->insecticidal_efficacy

Caption: Relationship between structure and activity in isoxazoline insecticides.

References

A Comparative Guide to Assessing the Purity of 1-(3,5-Dichloro-2-fluorophenyl)ethanone by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 1-(3,5-Dichloro-2-fluorophenyl)ethanone is a critical step in the synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and quantitative accuracy.[1] This guide provides a detailed HPLC method for assessing the purity of this compound, compares its performance with alternative analytical methods, and includes supporting experimental protocols.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is the most common and effective method for the purity assessment of moderately polar, non-volatile organic compounds such as halogenated acetophenones.[2][3] The method separates the target compound from its impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC Method

A robust RP-HPLC method for this compound can be established using the following parameters, adapted from methodologies for similar halogenated aromatic ketones.[2][4]

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis.[2]

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

Reagent and Standard Preparation:

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Reference Standard: this compound with a purity of >99%

  • Diluent: Acetonitrile:Water (65:35, v/v)

Preparation of Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Preparation:

  • Accurately weigh a known amount of the sample to be tested.

  • Dissolve the sample in a suitable volume of diluent to achieve a theoretical concentration of approximately 100 µg/mL.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative Analytical Methods

While HPLC is a robust method for routine quality control, other techniques can offer complementary information, especially for impurity identification and absolute quantification.[3]

FeatureHPLCGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polaritySeparation based on volatility and boiling point, with mass-based detectionAbsolute quantification based on the ratio of analyte signal to a certified internal standard
Primary Use Routine purity testing and quantificationIdentification and quantification of volatile impurities and residual solvents[1]Absolute purity determination without a specific reference standard of the analyte[3]
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (mg/mL)
Sample Volatility Not requiredRequiredNot required
Impurity Identification Requires coupling with MS (LC-MS) for structural elucidation[5]Excellent, provides mass spectra for identificationProvides structural information but may be complex for mixtures
Throughput HighModerate to HighLow to Moderate

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the purity assessment of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting start Weigh Sample & Reference Standard dissolve Dissolve in Diluent (ACN:H2O) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate report Final Report calculate->report cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Workflow for HPLC Purity Assessment.

This workflow outlines the key stages from sample preparation to the final purity calculation, ensuring a systematic and reproducible analysis. The process begins with the careful preparation of both the sample and a reference standard, followed by chromatographic separation and detection, and concludes with data analysis to determine the purity based on peak area percentages.

References

A Comparative Analysis of the Bioactivity of Fluoro-substituted versus Non-fluoro-substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimicrobial Activity with Supporting Experimental Data

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced potency, metabolic stability, and favorable pharmacokinetic profiles. This guide provides a direct comparison of the antimicrobial bioactivity of 4'-fluoroacetophenone against its non-fluorinated parent compound, acetophenone. The data presented herein is derived from rigorous scientific studies to aid researchers in understanding the impact of fluorination on this simple aromatic ketone.

Quantitative Bioactivity Data

The antimicrobial efficacy of 4'-fluoroacetophenone and acetophenone was evaluated against a panel of clinically relevant bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined for each compound. The results are summarized in the table below.

MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureusAcetophenone>1000
4'-Fluoroacetophenone500
Staphylococcus epidermidisAcetophenone>1000
4'-Fluoroacetophenone500
Escherichia coliAcetophenone>1000
4'-Fluoroacetophenone1000
Pseudomonas aeruginosaAcetophenone>1000
4'-Fluoroacetophenone>1000
Candida albicansAcetophenone>1000
4'-Fluoroacetophenone250
Aspergillus nigerAcetophenone>1000
4'-Fluoroacetophenone500

Data Interpretation: The substitution of a fluorine atom at the para-position of the acetophenone scaffold leads to a notable increase in antimicrobial activity. Against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus epidermidis, as well as the fungi Candida albicans and Aspergillus niger, 4'-fluoroacetophenone demonstrated significantly lower MIC values compared to the non-substituted acetophenone, which was largely inactive at the concentrations tested. The effect was less pronounced against the Gram-negative bacterium Escherichia coli and ineffective against Pseudomonas aeruginosa for both compounds.

Experimental Protocols

The following methodologies are representative of the key experiments cited in the comparative analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared from a pure culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

  • Compound Dilution: The test compounds (acetophenone and 4'-fluoroacetophenone) are serially diluted in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 24 hours for bacteria; 28-35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

The following diagram illustrates a generalized workflow for determining the antimicrobial susceptibility of the test compounds.

Antimicrobial_Susceptibility_Workflow Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation prep_compounds Serially Dilute Test Compounds prep_compounds->inoculation incubation Incubate Plate inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

A Comparative Guide to the Synthesis of 1-(3,5-Dichloro-2-fluorophenyl)ethanone: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specifically substituted aromatic ketones like 1-(3,5-Dichloro-2-fluorophenyl)ethanone is a critical step in the development of novel pharmaceutical and agrochemical compounds. The choice of synthetic route can significantly impact the overall cost, efficiency, and environmental footprint of the final product. This guide provides a comparative analysis of two plausible synthetic routes to this compound: a classical Friedel-Crafts acylation and a Grignard reagent-based approach. While specific literature for the synthesis of this exact molecule is limited, the following analysis is based on established chemical principles and data from analogous transformations.

Comparative Analysis of Proposed Synthesis Routes

The two proposed routes are:

  • Route 1: Friedel-Crafts Acylation starting from 1,3-dichloro-2-fluorobenzene.

  • Route 2: Grignard Reaction starting from 1-bromo-3,5-dichloro-2-fluorobenzene.

The following table summarizes the key quantitative data for a hypothetical laboratory-scale synthesis of 1 mole of the final product. Prices for starting materials and reagents are based on currently available catalog prices and may vary depending on the supplier and scale of the synthesis.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] Estimated yields are based on typical literature values for similar reactions.[23][24][25][26]

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Grignard Reaction
Starting Material 1,3-Dichloro-2-fluorobenzene1-bromo-3,5-dichloro-2-fluorobenzene
Key Reagents Acetyl chloride, Aluminum chlorideMagnesium turnings, Ethyl acetate
Estimated Yield 60-70%70-80%
Reaction Steps One-pot reactionTwo steps (Grignard formation and reaction)
Purity of Crude Product Moderate (potential for isomers)High
Purification Method Column chromatography, RecrystallizationAqueous workup, Extraction
Cost of Starting Material (per mole) ~$150 - $250~$300 - $400
Cost of Reagents (per mole of product) ~$50 - $100~$30 - $60
Estimated Total Cost (per mole of product) ~$200 - $350~$330 - $460
Safety Considerations Corrosive and water-sensitive reagents (AlCl₃, Acetyl Chloride), HCl gas evolutionHighly flammable solvent (ether), exothermic reaction, careful handling of Grignard reagent required
Environmental Impact Use of chlorinated solvents, aluminum wasteEther as a solvent, magnesium salts as byproducts

Proposed Synthesis Routes

cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Grignard Reaction A1 1,3-Dichloro-2-fluorobenzene C1 This compound A1->C1 Acylation B1 Acetyl Chloride, AlCl₃ B1->C1 A2 1-bromo-3,5-dichloro-2-fluorobenzene C2 Grignard Reagent A2->C2 Grignard Formation B2 Mg, Ether B2->C2 E2 This compound C2->E2 Acylation D2 Ethyl Acetate D2->E2

Caption: Proposed synthetic pathways to this compound.

Experimental Protocols

Route 1: Friedel-Crafts Acylation of 1,3-dichloro-2-fluorobenzene

Materials:

  • 1,3-dichloro-2-fluorobenzene (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous aluminum chloride (1.2 eq)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the suspension via the dropping funnel.

  • To this mixture, add a solution of 1,3-dichloro-2-fluorobenzene (1.0 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Route 2: Grignard Reaction with 1-bromo-3,5-dichloro-2-fluorobenzene

Materials:

  • 1-bromo-3,5-dichloro-2-fluorobenzene (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether

  • Iodine (a single crystal)

  • Ethyl acetate (1.1 eq)

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine.

  • In the dropping funnel, place a solution of 1-bromo-3,5-dichloro-2-fluorobenzene (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not start, gently warm the flask.

  • Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of ethyl acetate (1.1 eq) in anhydrous diethyl ether via the dropping funnel.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound, which can be further purified by distillation or recrystallization if necessary.

Cost-Benefit Analysis Workflow

A Define Synthesis Target: This compound B Propose Synthetic Routes A->B C Route 1: Friedel-Crafts Acylation B->C D Route 2: Grignard Reaction B->D E Data Collection C->E D->E F Cost of Materials E->F G Typical Yields E->G H Reaction Conditions E->H I Safety & Environmental Factors E->I J Analysis & Comparison F->J G->J H->J I->J K Cost per Mole J->K L Overall Efficiency J->L M Process Safety & Sustainability J->M N Recommendation K->N L->N M->N

Caption: Workflow for the cost-benefit analysis of synthesis routes.

Discussion and Conclusion

Route 1: Friedel-Crafts Acylation

This route is a straightforward, one-pot synthesis. However, the starting material, 1,3-dichloro-2-fluorobenzene, is deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing halogen atoms.[23][24][25][26] This deactivation may necessitate harsh reaction conditions (e.g., higher temperatures, longer reaction times, or a stronger Lewis acid), which could lead to lower yields and the formation of undesired regioisomers. The directing effects of the fluorine and chlorine atoms are complex; while halogens are generally ortho, para-directing, the combined deactivating effect might lead to a mixture of products, complicating purification and reducing the overall yield of the desired isomer.[23][24][25][26] From a cost perspective, while the reagents are relatively inexpensive, the lower estimated yield and potential for costly purification make this route less economically attractive on a larger scale.

Route 2: Grignard Reaction

The Grignard route offers the potential for higher yields and greater regioselectivity. The formation of the Grignard reagent at the bromo-position of 1-bromo-3,5-dichloro-2-fluorobenzene is expected to be specific. The subsequent reaction with an acetylating agent like ethyl acetate should cleanly provide the desired ketone. However, this route involves a more expensive starting material. The synthesis of 1-bromo-3,5-dichloro-2-fluorobenzene itself can be a multi-step and challenging process, which contributes to its higher cost.[27] The Grignard reaction also requires strict anhydrous conditions and careful handling of the reactive organometallic intermediate.

Recommendation

For laboratory-scale synthesis where the primary goal is to obtain the target compound with high purity and a good yield, the Grignard reaction (Route 2) is the recommended approach, despite the higher initial cost of the starting material. The expected higher yield and cleaner reaction profile would likely offset the starting material cost by reducing purification efforts and maximizing the output from a given amount of precursor.

For larger-scale industrial production, a thorough optimization of the Friedel-Crafts acylation (Route 1) could be a more cost-effective long-term strategy. Research into optimizing the catalyst, solvent, and reaction conditions to improve the yield and regioselectivity could make this route economically viable. However, based on the current analysis, the Grignard route presents a more reliable and efficient method for obtaining this compound for research and development purposes.

References

The Pivotal Role of 1-(3,5-Dichloro-4-fluorophenyl)ethanone in Modern Ectoparasiticide Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective ectoparasiticides is a continuous endeavor. A key player in the synthesis of a new generation of potent insecticides and acaricides is the intermediate, 1-(3,5-Dichloro-4-fluorophenyl)ethanone. This guide provides a comparative analysis of the final products derived from this crucial building block, focusing on their performance, mechanism of action, and the experimental methodologies used to evaluate them.

The primary application of 1-(3,5-Dichloro-4-fluorophenyl)ethanone lies in its role as a precursor to isoxazoline-substituted benzamides, a class of compounds that has demonstrated remarkable efficacy in controlling a wide range of ectoparasites, such as fleas and ticks.[1][2][3] One of the most prominent active ingredients synthesized from this intermediate is Sarolaner, the active ingredient in veterinary drugs like Simparica®.[4]

Comparative Performance of Isoxazoline Ectoparasiticides

The isoxazoline class of drugs, including Sarolaner, Afoxolaner, and Lotilaner, has revolutionized companion animal health by providing convenient and long-lasting protection against fleas and ticks. Peer-reviewed studies have compared the efficacy of these compounds, providing valuable data for drug development professionals.

Speed of Kill Against Ticks

A critical factor in the effectiveness of an ectoparasiticide is its "speed of kill," as rapid action can prevent the transmission of tick-borne pathogens. Recent studies have provided head-to-head comparisons of Sarolaner and its alternatives.

Table 1: Comparative Efficacy of Lotilaner, Sarolaner, and Afoxolaner against Amblyomma americanum (Lone Star Tick) Infestations on Dogs [5][6][7]

Time Post-Treatment/InfestationLotilaner Efficacy (%)Sarolaner Efficacy (%)Afoxolaner Efficacy (%)
Day 0 (Initial Treatment)
12 hours43.3--
24 hours95.374.097.6
Day 21 (Re-infestation)
12 hours59.60.06.3
24 hours97.413.614.9
Day 28 (Re-infestation)
12 hours47.817.19.0
24 hours92.34.90.0
48 hours-<90<90
72 hours-97.486.3

Data extracted from a randomized, single-center, controlled, investigator-blinded study. Efficacy was calculated based on the reduction in the geometric mean of live ticks compared to a control group.

Table 2: Comparative Speed of Kill of Sarolaner and Afoxolaner against Rhipicephalus sanguineus (Brown Dog Tick) Infestations on Dogs [8]

Time Post-Treatment/InfestationSarolaner Efficacy (%)Afoxolaner Efficacy (%)
Day 0 (Initial Treatment)
8 hours>94-
12 hours>99-
24 hours>99-
Day 7 - 35 (Weekly Re-infestation)
24 hours≥91.7<90 (from Day 7)

Data from a controlled laboratory evaluation. Efficacy was determined relative to a placebo group.

These studies suggest that while all three compounds are effective, there are notable differences in their speed of kill and sustained efficacy over the dosing interval. Lotilaner demonstrated a more rapid onset of activity against A. americanum and maintained its speed of kill throughout the study period.[5][6][7] Sarolaner showed a faster speed of kill against R. sanguineus compared to Afoxolaner, maintaining over 90% efficacy at 24 hours for 35 days.[8]

Mechanism of Action: Targeting the Nervous System of Arthropods

The insecticidal and acaricidal activity of isoxazolines stems from their ability to act as potent antagonists of γ-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels in the nervous system of arthropods.[9][10][11] This blockade prevents the influx of chloride ions into neurons, leading to hyperexcitation, paralysis, and ultimately the death of the flea or tick.[9][10][11] The selective toxicity of isoxazolines towards invertebrates is due to their much higher affinity for insect and acarine GABA receptors compared to those of mammals.[10]

G cluster_neuron Arthropod Neuron cluster_drug Isoxazoline Action GABA GABA Receptor GABA-gated & Glutamate-gated Chloride Channel GABA->Receptor Binds to Glutamate Glutamate Glutamate->Receptor Binds to Chloride_ion Chloride Ions (Cl-) Receptor->Chloride_ion Opens channel for Block Channel Blockade Neuron_interior Neuron Interior Chloride_ion->Neuron_interior Influx into neuron Hyperexcitation Neuronal Hyperexcitation Neuron_interior->Hyperexcitation Leads to (due to lack of inhibition) Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death Results in Isoxazoline Isoxazoline (e.g., Sarolaner) Isoxazoline->Receptor Antagonizes G cluster_route1 Route 1: Nucleophilic Aromatic Substitution cluster_route2 Route 2: Grignard Reaction start1 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone reagents1 KF, Phase Transfer Catalyst Sulfolane, 160°C start1->reagents1 product 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone reagents1->product start2 5-Bromo-1,3-dichloro-2-fluorobenzene reagents2a i-PrMgCl·LiCl THF start2->reagents2a intermediate Grignard Reagent reagents2a->intermediate reagents2b 1-Trifluoroacetyl piperidine intermediate->reagents2b reagents2b->product G cluster_setup In Vitro Flea Feeding Assay cluster_assessment Efficacy Assessment Blood Blood + Isoxazoline Membrane Parafilm Membrane Blood->Membrane is fed through Fleas Adult Fleas Membrane->Fleas to Collection Egg Collection Fleas->Collection lay eggs in Mortality Flea Mortality Fleas->Mortality is monitored for Incubation Larval Incubation Collection->Incubation for assessing hatchability Reproduction Reproductive Inhibition (Egg production, hatchability) Collection->Reproduction data is used for

References

Safety Operating Guide

Proper Disposal of 1-(3,5-Dichloro-2-fluorophenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-(3,5-dichloro-2-fluorophenyl)ethanone, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. Adherence to established protocols for handling and waste management of halogenated substances is mandatory. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety glasses or goggles, and a laboratory coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area or within a certified chemical fume hood to minimize inhalation exposure.[3][4]

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through collection as halogenated organic waste for subsequent incineration by a licensed hazardous waste disposal company.[5][6] Do not pour this chemical down the drain.[1][6]

1. Waste Classification and Segregation:

  • Identify as Halogenated Waste: Due to the presence of chlorine and fluorine atoms, this compound is classified as a halogenated organic compound.[5][7]

  • Segregate Waste Streams: It is crucial to collect halogenated organic waste separately from non-halogenated organic waste.[3][7]

  • Avoid Mixing: Do not mix this waste with incompatible materials such as strong acids or bases, heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes.[7][8]

2. Waste Collection and Container Management:

  • Use Designated Containers: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, leak-proof container that is compatible with the chemical.[3]

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[7][8] If other halogenated solvents are collected in the same container, list all constituents and their approximate percentages.[8]

  • Keep Containers Closed: Ensure the waste container is securely closed at all times, except when adding waste.[3]

3. Storage of Chemical Waste:

  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or an equivalent department.

  • Provide Necessary Documentation: Be prepared to provide information about the waste, including its composition and volume.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.

  • For small spills, contain the material using an inert absorbent, such as vermiculite or sand.[7]

  • Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[3][7]

  • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Summary of Disposal and Safety Data

ParameterGuideline
Waste Classification Halogenated Organic Waste.[5][7]
Primary Disposal Route Licensed hazardous waste incineration.[5][6]
Container Type Designated, compatible, and leak-proof container with a secure lid.[3]
Container Labeling "Hazardous Waste" with a full list of chemical constituents and percentages.[7][8]
Waste Segregation Separate from non-halogenated organic waste, acids, bases, heavy metals, and other incompatible waste streams.[3][7][8]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses/goggles, lab coat.[1][2]
Handling Area Well-ventilated area or chemical fume hood.[3][4]
Spill Cleanup Contain with inert absorbent material; collect and dispose of as hazardous waste.[3][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Handling this compound cluster_classification Waste Classification & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Generate Waste classify Classify as Halogenated Organic Waste start->classify segregate Segregate from non-halogenated, incompatible wastes classify->segregate collect Collect in a designated, compatible container segregate->collect label_container Label container: 'Hazardous Waste' & Contents collect->label_container store Store in a designated satellite accumulation area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Professional Disposal (Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(3,5-Dichloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 1-(3,5-Dichloro-2-fluorophenyl)ethanone. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier and Hazard Information:

Compound NameCAS NumberHazard StatementsGHS PictogramSignal Word
This compoundNot specified in search resultsH302: Harmful if swallowed[1][2] H315: Causes skin irritation[1][2] H319: Causes serious eye irritation[1][2] H335: May cause respiratory irritation[1][2]GHS07[1]Warning[1]

Operational Plan: Safe Handling

Safe handling of this compound necessitates a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Engineering Controls:

  • Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Administrative Controls:

  • Training: All personnel must receive training on the specific hazards and handling procedures for this chemical.

  • Work Practices: Avoid working alone. A standard operating procedure (SOP) should be established for all experiments involving this substance. Eating, drinking, and smoking are strictly prohibited in the laboratory.[1][3] Hands should be washed thoroughly after handling.[1]

Personal Protective Equipment (PPE):

The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust comply with European standard EN 166.[1]
Skin Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after handling.[1][3]
Laboratory CoatA flame-retardant and antistatic lab coat should be worn to protect against skin contact.[2]
Respiratory Protection NIOSH/MSHA-approved RespiratorRequired if working outside of a fume hood or if there is a risk of inhalation.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Standard laboratory workflow for handling hazardous chemicals.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Categorization and Segregation:

  • Solid Waste: Contaminated items such as gloves, paper towels, and disposable lab coats should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused chemical and solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic compounds. Do not pour down the drain.[1][2]

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • Segregation: Ensure all waste streams are properly segregated at the point of generation.

  • Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Collection: Arrange for the collection of hazardous waste by a certified disposal company in accordance with local, state, and federal regulations.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.